CGP7930
説明
structure in first source
Structure
3D Structure
特性
IUPAC Name |
2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJPQQFJNGUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407620 | |
| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57717-80-3 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-7930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CGP7930 on GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGP7930 is a seminal positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR) critical for mediating slow and prolonged inhibitory neurotransmission in the central nervous system. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented for comparative analysis, and key processes are visualized through detailed diagrams. While a valuable research tool, it is crucial to note that this compound also exhibits off-target effects, notably on GABA-A receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are also discussed herein.
Molecular Mechanism of Action
The GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2.[1] The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is essential for G-protein coupling and signal transduction.[1]
This compound functions as a positive allosteric modulator by binding to a site distinct from the GABA binding pocket.[2] This allosteric binding site is located within the heptahelical transmembrane (TM) domain of the GABA-B2 subunit.[1] By binding to this site, this compound stabilizes a conformational state of the receptor that enhances the affinity and/or efficacy of orthosteric agonists like GABA.[2] This potentiation of the GABA-induced response is the hallmark of its action as a PAM.
Interestingly, this compound has also been shown to act as a weak partial agonist, capable of activating the GABA-B receptor to a small degree even in the absence of GABA.[1] This agonist activity is also mediated through the GABA-B2 subunit.[1]
Quantitative Data on this compound Activity
The following table summarizes the quantitative data for this compound's effects on GABA-B receptors from various in vitro studies.
| Parameter | Assay System | Agonist | Value | Reference |
| EC50 (Potentiation) | Recombinant GABA-B Receptors | GABA | 4.60 µM | [3] |
| EC50 (Potentiation) | Native GABA-B Receptors | GABA | 5.37 µM | [3] |
| Potentiation of GABA | GTPγS Binding Assay | GABA | 5-10 fold increase in potency | [4] |
| Increase in GABA Efficacy | GTPγS Binding Assay | GABA | 1.5-2 fold increase in maximal effect | [4] |
| EC50 (Direct Agonism) | Inositol (B14025) Phosphate (B84403) Assay | - | ~30 µM | |
| Off-Target EC50 (GABA-A) | Recombinant α4β3δ GABA-A Receptors | GABA | 1.0 µM | [3] |
| Off-Target EC50 (GABA-A) | Recombinant α1β2γ2L GABA-A Receptors | GABA | 1.7 µM | [3] |
| Off-Target GIRK Blockade | HEK 293 Cells | - | >3 µM | [5][6] |
Impact on Signaling Pathways
Activation of the GABA-B receptor by GABA, potentiated by this compound, initiates a cascade of intracellular signaling events primarily through the Gi/o family of G-proteins.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] The dissociation of the G-protein βγ subunits also directly modulates the activity of ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[7] The activation of GIRK channels causes potassium efflux and hyperpolarization of the neuronal membrane, leading to a slow and prolonged inhibitory postsynaptic potential (IPSP).
Furthermore, GABA-B receptor activation has been shown to transactivate the insulin-like growth factor-1 (IGF-1) receptor, leading to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and neuroprotection.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (10-20 µg of protein), GDP (e.g., 10 µM), and the test compounds (GABA and/or this compound) in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B filters).
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Radioligand Binding Assay
This assay directly measures the binding of ligands to the GABA-B receptor.
-
Procedure:
-
Use a similar membrane preparation as in the GTPγS assay.
-
Incubate the membranes with a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) at a concentration near its Kd.
-
For competition binding, include varying concentrations of unlabeled ligands (e.g., GABA, this compound).
-
Incubate at room temperature for 30-60 minutes.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity by scintillation counting.
-
Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of receptor-ion channel coupling.
-
Oocyte Preparation and Injection:
-
Harvest oocytes from Xenopus laevis.
-
Inject cRNAs encoding the GABA-B1 and GABA-B2 subunits, along with the subunits of the GIRK channel.
-
Incubate the oocytes for 2-5 days to allow for protein expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber and perfuse with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with KCl.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply GABA and/or this compound via the perfusion system.
-
Record the resulting changes in membrane current, which reflect the activity of the GIRK channels.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of the phospholipase C (PLC) pathway.
-
Procedure:
-
Culture cells expressing GABA-B receptors and a chimeric G-protein (e.g., Gαqi) that couples the receptor to PLC.
-
Label the cells with [³H]myo-inositol.
-
Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.
-
Stimulate the cells with GABA and/or this compound.
-
Lyse the cells and separate the inositol phosphates by anion-exchange chromatography.[8]
-
Quantify the amount of [³H]inositol phosphates by scintillation counting.
-
Logical Relationships and Mechanistic Model
The action of this compound can be understood through a logical sequence of events at the molecular level, leading to a physiological response.
Off-Target Effects
A comprehensive understanding of this compound requires acknowledgment of its interactions with other molecular targets. At micromolar concentrations, this compound can act as a positive allosteric modulator of GABA-A receptors, potentiating GABA-induced chloride currents.[3][5] Furthermore, at concentrations above 3 µM, this compound has been shown to directly block GIRK channels, which can confound the interpretation of its effects on GABA-B receptor signaling, particularly in electrophysiological assays.[5][6] These off-target activities highlight the importance of using appropriate concentrations and control experiments when utilizing this compound as a pharmacological tool.
Conclusion
This compound has been instrumental in elucidating the allosteric modulation of GABA-B receptors. Its mechanism of action, centered on the potentiation of GABAergic signaling through binding to the GABA-B2 subunit, is well-characterized. The experimental protocols detailed in this guide provide a framework for the continued investigation of GABA-B receptor pharmacology. However, researchers must remain cognizant of the off-target effects of this compound to ensure the accurate interpretation of experimental data. The study of this compound continues to provide valuable insights into the therapeutic potential of targeting allosteric sites on GPCRs for the treatment of various neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A miniaturized column chromatography method for measuring receptor-mediated inositol phosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of CGP7930: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP7930 is a synthetic organic compound that has been instrumental in the study of GABAergic neurotransmission. Initially characterized as the first positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, its pharmacological profile is now understood to be more complex.[1][2] This guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used for its characterization. Recent findings revealing its activity at GABA-A receptors and G protein-coupled inwardly rectifying potassium (GIRK) channels are also discussed, highlighting the compound's polypharmacology and the need for careful interpretation of experimental results.[3][4]
Core Pharmacological Activity: Positive Allosteric Modulator of GABA-B Receptors
This compound is widely recognized for its role as a positive allosteric modulator of GABA-B receptors.[5][6] Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand GABA, this compound binds to a distinct, allosteric site on the receptor complex.[5][6] This binding event potentiates the effect of GABA and other GABA-B agonists, increasing both their potency and maximal efficacy.[5]
Mechanism of Action
The GABA-B receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: GABA-B1 and GABA-B2.[7] While the GABA-B1 subunit is responsible for binding GABA, the GABA-B2 subunit is crucial for G protein coupling and signal transduction.[7][8] Studies have revealed that the site of action for this compound is the heptahelical domain of the GABA-B2 subunit.[6][7][9] this compound can directly activate the GABA-B2 subunit, even in the absence of the GABA-B1 subunit, demonstrating a unique mechanism of action among GABA-B receptor modulators.[7][9] This interaction is thought to stabilize the receptor in an active conformation, thereby enhancing the signaling response upon agonist binding.[6]
Signaling Pathway
The canonical signaling pathway for the GABA-B receptor involves the activation of heterotrimeric G proteins, primarily of the Gi/o family. Upon activation, the Gβγ subunits dissociate and can directly modulate the activity of downstream effectors, most notably inhibiting adenylyl cyclase and modulating ion channel activity. A key downstream effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.
Expanded Pharmacological Profile: Off-Target Activities
While initially considered a selective GABA-B receptor PAM, subsequent research has demonstrated that this compound possesses a broader pharmacological profile.[2][3] This polypharmacology is critical for researchers to consider when designing experiments and interpreting data.
GABA-A Receptor Modulation
This compound also acts as a positive allosteric modulator of GABA-A receptors.[3] It increases the potency and efficacy of GABA at various GABA-A receptor subtypes. This activity can lead to an enhancement of both phasic and tonic inhibition in neuronal cultures.[3] The structural resemblance of this compound to propofol, a known GABA-A receptor PAM, may provide a basis for this off-target effect.[4]
GIRK Channel Blockade
At higher concentrations, this compound has been shown to directly block G protein-coupled inwardly rectifying K+ (GIRK) channels.[3][4] This inhibitory action is significant as it can counteract the downstream effects of GABA-B receptor activation, which typically involves GIRK channel opening.[3] This dual action complicates the interpretation of cellular and in vivo studies, as the net effect of this compound will depend on its concentration and the specific expression levels of GABA-B receptors and GIRK channels in the system under investigation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity at its primary and secondary targets.
Table 1: Potency of this compound at GABA-B Receptors
| Assay System | Parameter | Value (μM) | Reference |
| Recombinant GABA-B Receptors | EC50 | 4.60 | |
| Native GABA-B Receptors | EC50 | 5.37 |
Table 2: Potency of this compound at GABA-A Receptors
| Receptor Subtype | Parameter | Value (μM) | Reference |
| α4β3δ | EC50 | 1.0 | |
| α1β2γ2L | EC50 | 1.7 | |
| Native GABA-A Receptors (Muscimol potentiation) | EC50 | 2.0 |
Table 3: Direct Activation and Inhibition by this compound
| Target | Action | Parameter | Value (μM) | Reference |
| GABA-B Receptors | Inhibition (via GIRK block) | >3 | [4] | |
| GABA-A Receptors (Hippocampal Neurons) | Direct Activation | EC50 | 5.2 | [4] |
Detailed Experimental Protocols
The characterization of this compound's pharmacological profile has relied on a variety of in vitro and cellular assays. Below are generalized methodologies for key experiments.
GTPγ[35S] Binding Assay
This assay measures the activation of G proteins coupled to GABA-B receptors.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line expressing GABA-B receptors (e.g., CHO or HEK293 cells) or from native tissue (e.g., rat brain) are prepared by homogenization and centrifugation.[5]
-
Incubation: Membranes are incubated in a buffer containing a fixed concentration of GABA (or another agonist), varying concentrations of this compound, and GTPγ[35S].[5]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound GTPγ[35S] from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound GTPγ[35S] is plotted against the concentration of this compound to determine its potency (EC50) and efficacy (Emax) for potentiating GABA-stimulated G protein activation.[5]
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure ion channel activity in response to receptor activation in whole cells.
Methodology:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transiently transfected with the desired receptor subunits and GIRK channels are used.[3][4]
-
Patch-Clamp Recording: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a specific holding potential.
-
Drug Application: The agonist (e.g., GABA, baclofen, or muscimol) is applied to the cell via a perfusion system. This compound is either co-applied with the agonist or pre-applied to observe its modulatory effects.
-
Data Acquisition: The resulting ion currents are recorded and amplified.
-
Data Analysis: The amplitude and kinetics (rise and decay times) of the currents are measured and analyzed to determine the effect of this compound on the agonist's potency and efficacy.[3]
In Vivo Effects and Therapeutic Potential
In animal models, this compound has demonstrated anxiolytic-like effects.[1][6] It has also been shown to reduce the self-administration of drugs of abuse, such as ethanol, nicotine, and cocaine, in rodents.[6] By enhancing the effects of GABA-B agonists like baclofen, this compound could potentially allow for lower doses of the agonist to be used, thereby minimizing off-target effects and the development of tolerance.[6] However, the compound's off-target activities must be carefully considered in the development of any potential therapeutic applications.
Conclusion
This compound is a valuable pharmacological tool that has significantly contributed to our understanding of GABA-B receptor function. Its primary action as a positive allosteric modulator at the GABA-B2 subunit has been well-characterized. However, the discovery of its effects on GABA-A receptors and GIRK channels underscores the importance of a thorough pharmacological characterization of any chemical probe.[2][3] For researchers utilizing this compound, it is imperative to be aware of its polypharmacology and to design experiments that can dissect the contributions of its various targets to the observed physiological effects. This comprehensive understanding is essential for the accurate interpretation of experimental data and for guiding future drug discovery efforts in the field of GABAergic modulation.
References
- 1. CGP-7930 - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
CGP7930 as a Positive Allosteric Modulator of the GABA-B Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP7930 is a pioneering small molecule identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site on the GABA-B2 subunit, enhancing the receptor's response to the endogenous neurotransmitter GABA.[2][3] This modulation leads to an increase in both the potency and efficacy of GABA-B receptor signaling, offering a more nuanced approach to therapeutic intervention in conditions associated with GABAergic dysfunction.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its broader pharmacological profile.
Introduction to GABA-B Receptors and Allosteric Modulation
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that play a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[3] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[6] The GABA-B1 subunit is responsible for binding the endogenous ligand GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[2][6]
Upon activation by GABA, GABA-B receptors couple to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[3] These subunits then modulate downstream effector systems, primarily through:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the postsynaptic membrane.[3]
-
Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces neurotransmitter release.
Positive allosteric modulators like this compound represent a sophisticated strategy for enhancing GABA-B receptor function. By binding to an allosteric site, they potentiate the effects of endogenous GABA, thereby amplifying the natural inhibitory tone of the GABAergic system.[8] This approach is thought to offer a better safety and tolerability profile compared to direct agonists, as PAMs are only active in the presence of the endogenous ligand, potentially reducing the risk of receptor desensitization and off-target effects.[5][8]
Mechanism of Action of this compound
This compound exerts its effects by binding to a site within the seven-transmembrane (7TM) domain of the GABA-B2 subunit.[2][3] This binding event stabilizes an active conformation of the receptor, leading to an increased affinity for GABA at the orthosteric binding site on the GABA-B1 subunit and a more efficient coupling to downstream G-proteins.[2][4] This dual effect on agonist potency and signaling efficacy is a hallmark of this compound's action.[4][5]
Signaling Pathway of GABA-B Receptor Modulation by this compound
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the modulatory role of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity at GABA-B receptors.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell System | Agonist | Parameter | This compound EC50 (μM) | Reference |
| GABA-activated K+ currents | HEK cells expressing Kir3 channels | GABA | Potentiation of GABA response | ~1-3 | [9] |
| GTPγS Binding | CHO cells expressing GABA-B(1b/2) | GABA | Potentiation of GABA-stimulated binding | 4.60 | [10] |
| GTPγS Binding | Rat brain membranes | GABA | Potentiation of GABA-stimulated binding | 5.37 | [10] |
Table 2: Efficacy of this compound in Modulating GABA-B Receptor Activity
| Assay Type | Preparation | Agonist | Effect of this compound | Fold Increase | Reference |
| GTPγS Binding | Recombinant GABA-B Receptors | GABA | Increase in GABA Potency | 5-10 | [5] |
| GTPγS Binding | Recombinant GABA-B Receptors | GABA | Increase in Maximal Efficacy | 1.5-2 | [5] |
| Radioligand Binding | Recombinant GABA-B Receptors | [3H]-APPA | Increase in Agonist Affinity | ~2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of allosteric modulators. The following sections provide outlines for key in vitro assays used to evaluate this compound.
Radioligand Binding Assay
This assay is used to determine the effect of this compound on the binding of a radiolabeled agonist or antagonist to the GABA-B receptor.
Objective: To assess the ability of this compound to modulate the affinity of an orthosteric ligand for the GABA-B receptor.
Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells, or rat brain tissue).
-
Radioligand (e.g., [3H]GABA, --INVALID-LINK---Baclofen, or the antagonist [3H]CGP54626).[6][11]
-
This compound.
-
Unlabeled orthosteric ligand (for competition assays and determination of non-specific binding).
-
Binding buffer (e.g., Tris-HCl with 2.5 mM CaCl2).[6]
-
Wash buffer (e.g., ice-cold 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).[11]
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[6] Resuspend the final pellet in binding buffer to a specific protein concentration.
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. For competition assays, also include varying concentrations of an unlabeled orthosteric ligand.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1.5 hours).[11]
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding. Analyze the data using non-linear regression to calculate parameters such as Kd, Bmax, and Ki.
Experimental Workflow: Radioligand Binding Assay
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.
Objective: To quantify the ability of this compound to potentiate agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing GABA-B receptors and Gi/o proteins.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GABA or another GABA-B agonist.
-
This compound.
-
GDP.
-
Assay buffer (containing MgCl2 and NaCl).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Incubation: In a 96-well plate, combine the membranes, a fixed concentration of GABA (often at its EC20 or EC50), varying concentrations of this compound, GDP, and [35S]GTPγS.
-
Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to activated G-proteins.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of this compound concentration to determine the EC50 and maximal potentiation.
Electrophysiology in Xenopus Oocytes
This assay provides a direct measure of the functional consequences of GABA-B receptor modulation on ion channel activity.
Objective: To characterize the effect of this compound on GABA-B receptor-mediated activation of GIRK channels.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for GABA-B1, GABA-B2, and GIRK channel subunits.
-
Two-electrode voltage-clamp setup.
-
Perfusion system.
-
Recording solution (e.g., ND96).
-
GABA and this compound solutions.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.[12] Inject the oocytes with cRNAs for the GABA-B receptor subunits and GIRK channel subunits and incubate for 2-7 days to allow for protein expression.[13]
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.
-
Data Acquisition: Perfuse the oocyte with the recording solution. Apply GABA at a specific concentration (e.g., EC20) to elicit a baseline current through the GIRK channels.
-
Modulation: Co-apply GABA and varying concentrations of this compound and record the potentiated current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to determine the extent of potentiation.
Broader Pharmacological Profile of this compound
While this compound is a valuable tool for studying GABA-B receptor modulation, it is important for researchers to be aware of its other pharmacological activities. Recent studies have shown that this compound can also act as a positive allosteric modulator of GABA-A receptors and, at higher concentrations, can block GIRK channels directly.[2][9] This off-target activity should be considered when interpreting experimental results, particularly in complex systems like neuronal cultures or in vivo models. The EC50 values for this compound's potentiation of different GABA-A receptor subtypes are in the low micromolar range, similar to its potency at GABA-B receptors.[9][10]
Conclusion
This compound has been instrumental in advancing our understanding of GABA-B receptor allosteric modulation. Its ability to enhance both the potency and efficacy of endogenous GABA provides a powerful mechanism for fine-tuning inhibitory neurotransmission. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other GABA-B receptor PAMs. A thorough understanding of its complete pharmacological profile, including its effects on GABA-A receptors and GIRK channels, is essential for its appropriate use as a research tool and for the development of more selective therapeutic agents in the future.
References
- 1. CGP-7930 - Wikipedia [en.wikipedia.org]
- 2. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 9. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a New GABAergic Tool: A Technical Guide to the Discovery and Development of CGP7930
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and development of CGP7930, a pioneering molecule in the field of GABAergic neurotransmission. As the first-in-class positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor, this compound has been instrumental in elucidating the therapeutic potential of fine-tuning the GABAergic system. This document details the initial synthesis and screening that led to its identification, its complex pharmacological profile, and the key experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction: The Need for GABAB Receptor Modulation
The GABAB receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability throughout the central nervous system. While direct agonists of the GABAB receptor, such as baclofen, have therapeutic applications, their use is often limited by side effects and the development of tolerance.[1] This created a compelling need for novel therapeutic strategies that could offer more nuanced control over GABAB receptor activity. The concept of allosteric modulation—targeting a site on the receptor distinct from the agonist binding site to potentiate the effect of the endogenous ligand, GABA—emerged as a promising approach.
The Discovery of this compound
Developed at Novartis, this compound, with the chemical name 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol, was the first compound to be identified as a positive allosteric modulator of the GABAB receptor.[2][3] Its discovery marked a significant milestone, opening up a new avenue for pharmacological intervention in the GABAergic system.
Chemical Synthesis
The synthesis of this compound has been described through a multi-step process. A common pathway involves the initial reaction of 2,6-Di-tert-butylphenol with formaldehyde (B43269) and a base in methanol.[4] The resulting intermediate then undergoes a base-catalyzed reaction with isobutyraldehyde (B47883) to form the aldehyde analog, CGP13501.[4] Subsequent hydride reduction of the aldehyde yields the primary alcohol, this compound.[4]
Pharmacological Profile of this compound
Initial characterization revealed that this compound enhances the potency and efficacy of GABA at both native and recombinant GABAB receptors.[5][6] However, further investigation uncovered a more complex pharmacological profile, with effects on other key components of the central nervous system.
Positive Allosteric Modulation of GABAB Receptors
This compound was found to increase the affinity of agonists for the GABAB receptor and enhance the efficacy of signal transduction following agonist stimulation.[6][7] Mechanistic studies revealed that this compound acts on the GABAB2 subunit of the heterodimeric GABAB receptor, a subunit primarily involved in G-protein coupling rather than ligand binding.[7][8]
Effects on GABAA Receptors and Potassium Channels
Subsequent research demonstrated that this compound is not entirely selective for the GABAB receptor. It also acts as a positive allosteric modulator of GABAA receptors and, at higher concentrations, can block G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10] This lack of selectivity is a critical consideration for in vivo studies and interpretation of experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity at various receptors.
Table 1: Potency of this compound at GABAB Receptors
| Receptor Type | Assay | Parameter | Value (μM) | Reference |
| Recombinant GABAB | GABA-stimulated [35S]GTPγS binding | EC50 | 4.60 | |
| Native GABAB | GABA-stimulated [35S]GTPγS binding | EC50 | 5.37 |
Table 2: Potency of this compound at GABAA Receptors
| Receptor Subtype | Assay | Parameter | Value (μM) | Reference |
| α4β3δ | GABA potency and efficacy in HEK-293 cells | EC50 | 1.0 | |
| α1β2γ2L | GABA potency and efficacy in HEK-293 cells | EC50 | 1.7 | |
| Native GABAA (cultured hippocampal neurons) | Potentiation of muscimol-induced currents | EC50 | 2.0 |
Key Experimental Protocols
The characterization of this compound relied on a variety of in vitro and cellular assays. The following sections provide an overview of the methodologies for these key experiments.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation and was crucial in identifying this compound as a GABAB receptor PAM.[6][11]
Objective: To determine the ability of a compound to modulate agonist-stimulated G-protein activation at GABAB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK-293) stably expressing the GABAB(1b/2) receptor heteromer or from native tissue (e.g., rat brain).[5][6]
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl2, and GDP.
-
Incubation: Membranes are incubated with a fixed concentration of a GABAB agonist (e.g., GABA or L-baclofen), varying concentrations of the test compound (this compound), and [35S]GTPγS.[6]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
Recombinant Receptor Expression in HEK-293 Cells
Human Embryonic Kidney 293 (HEK-293) cells are a widely used platform for the heterologous expression of GPCRs due to their high transfection efficiency.[12][13]
Objective: To express recombinant GABAB or GABAA receptors for functional characterization.
Methodology:
-
Cell Culture: HEK-293 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[12]
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the desired receptor subunits (e.g., GABAB1b and GABAB2) using a suitable transfection reagent.[12]
-
Selection (for stable cell lines): For stable expression, cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that have integrated the plasmid DNA.
-
Expression Verification: Receptor expression is confirmed by methods such as radioligand binding, Western blotting, or functional assays.
Electrophysiological Recordings in Xenopus Oocytes
The Xenopus laevis oocyte expression system is a powerful tool for studying the coupling of GPCRs to ion channels.[14][15]
Objective: To assess the modulation of GABAB receptor-mediated activation of inwardly rectifying potassium (Kir) channels.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the GABAB1b and GABAB2 receptor subunits, along with the subunits of the Kir3 channel.
-
Incubation: Oocytes are incubated for several days to allow for receptor and channel expression.
-
Two-Electrode Voltage Clamp: Oocytes are voltage-clamped, and currents are recorded in response to the application of a GABAB agonist in the presence and absence of this compound.[5]
Electrophysiology in Cultured Cortical Neurons
Primary neuronal cultures provide a more physiologically relevant system to study the effects of compounds on synaptic transmission.[16][17]
Objective: To investigate the effect of this compound on the inhibitory effects of GABAB agonists on neuronal activity.
Methodology:
-
Neuron Culture: Cortical neurons are isolated from embryonic or neonatal rodents and cultured on a suitable substrate.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on cultured neurons to measure membrane currents or potentials.
-
Drug Application: A GABAB agonist (e.g., L-baclofen) is applied to the neuron to induce an inhibitory response. The modulation of this response by this compound is then assessed by co-application.[5]
Visualizing the Mechanisms and Workflows
Signaling Pathway of GABAB Receptor Modulation by this compound
Caption: GABAB receptor signaling cascade and the allosteric modulation by this compound.
Experimental Workflow for Characterizing a Novel GABAB PAM
Caption: A generalized experimental workflow for the discovery and characterization of a novel GABAB PAM like this compound.
Conclusion and Future Perspectives
The discovery of this compound was a seminal moment in GABAB receptor pharmacology, providing a proof-of-concept for the therapeutic potential of positive allosteric modulation. While its off-target effects have led to its primary use as a research tool rather than a clinical candidate, the insights gained from studying this compound have been invaluable.[1][10] It has paved the way for the development of more selective and potent GABAB PAMs with improved therapeutic profiles. The methodologies established for the characterization of this compound continue to be relevant in the ongoing search for novel modulators of the GABAergic system for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of the GABAB receptor in Xenopus oocytes and inhibition of the response by activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CGP-7930 - Wikipedia [en.wikipedia.org]
- 5. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The heptahelical domain of GABA(B2) is activated directly by this compound, a positive allosteric modulator of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. hek293.com [hek293.com]
- 13. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 14. Coupling of GABAB receptor GABAB2 subunit to G proteins: evidence from Xenopus oocyte and baby hamster kidney cell expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABAB receptors expressed in Xenopus oocytes by guinea pig cerebral mRNA are functionally coupled with Ca2(+)-dependent Cl- channels and with K+ channels, through GTP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Nexus: A Technical Guide to the CGP7930 Binding Site on the GABA-B2 Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of CGP7930, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. By delving into the molecular intricacies of its interaction with the GABA-B2 subunit, this document aims to equip researchers and drug development professionals with the critical knowledge to advance the discovery of novel therapeutics targeting the GABAergic system.
Executive Summary
The GABA-B receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits, is a key regulator of inhibitory neurotransmission in the central nervous system. While orthosteric ligands bind to the GABA-B1 subunit, a distinct allosteric binding site for positive modulators has been identified on the GABA-B2 subunit. This compound is a prototypical PAM that enhances the affinity and efficacy of the endogenous agonist GABA. Extensive research has pinpointed the binding site of this compound to the heptahelical domain (HD) of the GABA-B2 subunit, demonstrating that this domain is a crucial hub for allosteric modulation of the receptor. This guide synthesizes the key findings on the this compound binding site, its impact on receptor function, and the experimental methodologies employed in these discoveries.
The this compound Binding Site on the GABA-B2 Heptahelical Domain
The GABA-B receptor is an obligate heterodimer, with the GABA-B1 subunit responsible for binding GABA and the GABA-B2 subunit essential for G-protein coupling and signaling.[1][2] Studies utilizing chimeric receptors and site-directed mutagenesis have conclusively demonstrated that this compound does not bind to the orthosteric site on GABA-B1 but rather interacts with an allosteric site located within the transmembrane heptahelical domain (HD) of the GABA-B2 subunit.[3] This interaction is crucial for its modulatory effects.
Remarkably, this compound has been shown to activate the GABA-B2 subunit even when expressed alone, highlighting that the GABA-B2 HD can function as a self-contained, activatable domain.[1][4] Furthermore, this compound retains its activity on a truncated GABA-B2 subunit lacking the extracellular domain, providing definitive evidence that its binding site is confined to the heptahelical region.[1][3] This discovery has opened new avenues for targeting the GABA-B2 subunit specifically for therapeutic intervention.
Quantitative Analysis of this compound Modulation
The positive allosteric modulatory effects of this compound on GABA-B receptor function have been quantified in various in vitro assay systems. The following tables summarize the key quantitative data from these studies.
| Assay System | Agonist | This compound Concentration | Effect | EC50 (GABA) | Reference |
| GTP-γ[³⁵S] binding (CHO cells) | GABA | 0.1 mM | 3-fold increase in potency | 30.0 ± 7.5 µM | [3] |
| GTP-γ[³⁵S] binding (CHO cells) | GABA | 1 mM | 10-fold increase in potency | 4.7 ± 1.04 µM | [3] |
| GTP-γ[³⁵S] binding (rat brain membranes) | GABA | N/A | Increase in potency and efficacy | N/A | [5] |
| Inositol (B14025) Phosphate (B84403) (IP) Accumulation (HEK293 cells) | GABA | 100 µM | Potentiation of IP production | N/A | [3] |
| Assay System | Parameter | Value | Reference |
| Recombinant GABA-B Receptors | EC50 (potentiation of GABA) | 4.60 µM | [6] |
| Native GABA-B Receptors | EC50 (potentiation of GABA) | 5.37 µM | [6] |
| Recombinant GABA-A (α4β3δ) Receptors | EC50 (potentiation of GABA) | 1.0 µM | [6] |
| Recombinant GABA-A (α1β2γ2L) Receptors | EC50 (potentiation of GABA) | 1.7 µM | [6] |
| Cultured Hippocampal Neurons (GABA-A) | EC50 (potentiation of Muscimol) | 2.0 µM | [6] |
Note: While this compound is a widely used tool for studying GABA-B receptors, it's important to note that some studies have shown it can also modulate GABA-A receptors and other ion channels at higher concentrations.[7]
Experimental Protocols
The identification and characterization of the this compound binding site have been reliant on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for their high transfection efficiency and robust expression of recombinant proteins.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Transient transfection of plasmids encoding the GABA-B1 and GABA-B2 subunits (or their chimeras and mutants) is typically performed using lipid-based transfection reagents like Lipofectamine or calcium phosphate precipitation. Cells are typically seeded 24 hours prior to transfection to reach 70-80% confluency. The DNA-lipid complexes are added to the cells, and expression of the receptors is assessed 24-48 hours post-transfection.
GTP-γ[³⁵S] Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.
-
Membrane Preparation: Transfected cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl).
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, GDP, and NaCl.
-
Procedure:
-
Membranes are incubated with the agonist (e.g., GABA) in the presence or absence of this compound.
-
The reaction is initiated by the addition of GTP-γ[³⁵S], a non-hydrolyzable analog of GTP.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound GTP-γ[³⁵S] on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 and maximal stimulation (Emax) values.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of the phospholipase C (PLC) pathway, which can be coupled to the GABA-B receptor through the use of chimeric G-proteins (e.g., Gαqi9).
-
Cell Labeling: Transfected HEK293 cells are incubated with myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Procedure:
-
Labeled cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Cells are stimulated with GABA in the presence or absence of this compound for a specific duration (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by the addition of a cold acid solution (e.g., perchloric acid).
-
The total inositol phosphates are separated from free inositol by anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis: Results are typically expressed as the percentage increase in IP accumulation over basal levels.
Electrophysiological Recordings in Xenopus Oocytes
This technique allows for the direct measurement of ion channel activity modulated by GABA-B receptor activation.
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated. cRNAs encoding the GABA-B1, GABA-B2, and G-protein-gated inwardly rectifying potassium (GIRK) channel subunits are injected into the oocytes.
-
Recording: Two-electrode voltage-clamp recordings are performed 2-5 days after injection. Oocytes are perfused with a recording solution, and the membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Drug Application: GABA and this compound are applied to the bath, and the resulting changes in the inwardly rectifying K⁺ current are recorded.
-
Data Analysis: The potentiation of the GABA-induced current by this compound is quantified.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental logic involved in understanding the this compound binding site.
References
- 1. Inositol phosphate accumulation assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Cellular Effects of CGP7930 in Neuronal Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP7930 is a small molecule that has been widely characterized as a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2][3] It enhances the potency and efficacy of the endogenous ligand, γ-aminobutyric acid (GABA), at these receptors.[4] However, emerging evidence reveals a more complex pharmacological profile, with significant effects on GABA-A receptors and G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][3][5] This guide provides a comprehensive technical overview of the cellular effects of this compound in neuronal cultures, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. Understanding these multifaceted effects is critical for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.
Core Mechanisms of Action
This compound's primary mode of action is the positive allosteric modulation of GABA-B receptors. It binds to a site on the GABA-B2 subunit, increasing the affinity of the receptor for GABA and enhancing its signaling efficacy.[2][6] This leads to the activation of associated G proteins (Gi/o), which in turn modulate downstream effectors.[7][8]
However, the cellular response to this compound is not solely dictated by its action on GABA-B receptors. Studies have demonstrated that this compound also:
-
Acts as a positive allosteric modulator of GABA-A receptors , potentiating GABA-evoked currents and even directly activating the receptor at higher concentrations.[1]
-
Blocks GIRK channels , which can diminish GABA-B receptor signaling at higher concentrations.[1][5]
This complex pharmacology necessitates careful consideration of concentration-dependent effects when designing and interpreting experiments.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound from various studies.
Table 1: Potentiation of GABA-B Receptor Function
| Parameter | Cell Type | Agonist | This compound Concentration | Effect | Reference |
| EC50 of GABA | Recombinant GABA-B Receptors | GABA | 4.60 µM | Increases potency and efficacy | |
| EC50 of GABA | Native GABA-B Receptors | GABA | 5.37 µM | Increases potency and efficacy | |
| GTPγS Binding | CHO cells (GABA-B1b/2) | GABA | Low micromolar | Potentiates GABA-stimulated binding | [4] |
| GTPγS Binding | Rat brain membranes | GABA | Low micromolar | Potentiates GABA-stimulated binding | [4] |
Table 2: Modulation of GABA-A Receptor Function
| Parameter | Cell Type | Agonist | This compound Concentration | Effect | Reference |
| EC50 of GABA | HEK-293 cells (α4β3δ) | GABA | 1.0 µM | Increases potency and efficacy | |
| EC50 of GABA | HEK-293 cells (α1β2γ2L) | GABA | 1.7 µM | Increases potency and efficacy | |
| EC50 of Muscimol | Cultured hippocampal neurons | Muscimol | 2.0 µM | Potentiates GABA-A receptor currents | |
| Direct Activation (EC50) | Hippocampal neurons | N/A | 5.2 ± 0.1 µM | Evokes a slowly deactivating current | [5] |
| sIPSC Frequency | Hippocampal neurons | N/A | 0.1–1 µM | Reduced frequency | [5] |
| sIPSC Decay Time | Hippocampal neurons | N/A | Micromolar concentrations | Prolonged decay | [5] |
| Tonic Inhibition | Hippocampal neurons | N/A | 1 µM | Increased baseline holding currents | [5] |
Table 3: Effects on GIRK Channels and Neuroprotection
| Parameter | Cell Type | Condition | This compound Concentration | Effect | Reference |
| GIRK Channel Block (EC50) | GIRK cells (no GABA-B R) | High K+ external Krebs | 9.7 ± 0.6 µM | Generates outward current (inhibition) | [5] |
| Apoptosis | Cerebellar Granule Neurons | Potassium deprivation | Dose-dependent | Decreased number of apoptotic neurons | [7][9] |
| Caspase-3 Activity | Cerebellar Granule Neurons | Potassium deprivation | 30 µM | Decreased activity | [9] |
| Akt Phosphorylation | Cerebellar Granule Neurons | Basal | Dose-dependent | Increased phosphorylation | [7][8] |
Signaling Pathways and Visualizations
The cellular effects of this compound are mediated by its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
GABA-B Receptor Signaling Pathway
Caption: this compound potentiates GABA-B receptor signaling.
GABA-A Receptor Modulation by this compound
Caption: this compound modulation of GABA-A receptor function.
Neuroprotective Signaling Pathway of this compound
Caption: this compound-mediated neuroprotective signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize the effects of this compound in neuronal cultures.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure ionic currents through GABA-A and GABA-B receptors and GIRK channels in response to this compound and/or GABA agonists.
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or early postnatal rodents and cultured for a specified period (e.g., 14-21 days in vitro).
-
Recording Configuration: Whole-cell voltage-clamp or current-clamp recordings are performed using borosilicate glass pipettes.
-
Solutions:
-
External Solution (Artificial Cerebrospinal Fluid - ACSF): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. For recording baclofen-activated currents, a high external K+ solution may be used.[5]
-
Internal (Pipette) Solution: For GABA-A receptor currents, a CsCl-based solution is often used to block K+ channels. For GABA-B receptor/GIRK currents, a K-gluconate-based solution is common. The solution also contains a pH buffer (e.g., HEPES), a Ca2+ chelator (e.g., EGTA), and ATP/GTP.
-
-
Drug Application: Drugs are applied via a rapid perfusion system to allow for precise control of application timing and duration.
-
Data Analysis: Changes in holding current, current amplitude, frequency and kinetics of spontaneous inhibitory postsynaptic currents (sIPSCs) are analyzed using appropriate software.
Apoptosis Assays
-
Objective: To quantify the neuroprotective effects of this compound against apoptosis.
-
Cell Culture and Treatment: Cerebellar granule neurons (CGNs) are a common model. Apoptosis is induced by switching from a high-potassium to a low-potassium medium.[7][9] Cells are treated with varying concentrations of this compound.
-
Methods for Quantifying Apoptosis:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Hoechst 33258 Staining: A fluorescent dye that stains the condensed chromatin in apoptotic nuclei.
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
-
Data Analysis: The number of apoptotic cells is counted and expressed as a percentage of the total number of cells. Caspase-3 activity is measured using a fluorometric or colorimetric substrate.
Western Blotting for Signaling Protein Phosphorylation
-
Objective: To investigate the effect of this compound on the activation of intracellular signaling pathways (e.g., PI3K/Akt).
-
Cell Lysis: Following treatment with this compound, cultured neurons are lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-Akt and total Akt).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands is quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation.
Conclusion
This compound is a valuable pharmacological tool for studying GABAergic neurotransmission. However, its lack of specificity, with demonstrable effects on GABA-A receptors and GIRK channels in addition to its primary target, the GABA-B receptor, complicates the interpretation of its in vitro and in vivo effects.[1][5] This technical guide provides a framework for understanding these complex cellular actions. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, we aim to equip researchers with the knowledge necessary to design rigorous experiments and accurately interpret their findings in the context of this compound's multifaceted pharmacology. The development of more selective GABA-B receptor PAMs remains a key goal for future drug discovery efforts.
References
- 1. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP-7930 - Wikipedia [en.wikipedia.org]
- 4. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. jneurosci.org [jneurosci.org]
Unraveling the Complex Pharmacology of CGP7930: A Positive Allosteric Modulator of GABA-A and GABA-B Receptors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CGP7930 is a small molecule that has garnered significant interest in the field of neuropharmacology for its role as a positive allosteric modulator (PAM) of γ-aminobutyric acid (GABA) receptors. While initially identified as the first PAM for GABA-B receptors, subsequent research has revealed a more complex pharmacological profile, including activity at GABA-A receptors and ion channels. This technical guide provides an in-depth analysis of the interaction of this compound with both GABA-A and GABA-B receptors, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this multifaceted compound.
Introduction
γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Modulating the activity of these receptors is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.
This compound, chemically known as 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol, was the first compound to be described as a positive allosteric modulator of GABA-B receptors.[1] Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and they can enhance the effect of the endogenous ligand. More recently, the pharmacological activity of this compound has been shown to extend to GABA-A receptors, where it also acts as a positive allosteric modulator.[2][3] Furthermore, it has been reported to block G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3][4] This multifaceted activity makes this compound a valuable research tool but also highlights the need for careful interpretation of experimental results.
This guide will dissect the interactions of this compound with both GABA-A and GABA-B receptors, providing a detailed overview of its mechanism of action, quantitative pharmacological data, and the experimental approaches used to characterize its effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound at GABA-A and GABA-B receptors from various studies.
Table 1: Potency of this compound at GABA-B Receptors
| Assay Type | Agonist | Preparation | EC50 (μM) | Reference |
| GABA-stimulated [³⁵S]GTPγS binding | GABA | Recombinant GABA-B receptors | 4.60 | [2] |
| GABA-stimulated [³⁵S]GTPγS binding | GABA | Native GABA-B receptors | 5.37 | [2] |
Table 2: Potency of this compound at GABA-A Receptors
| Receptor Subtype | Agonist | Preparation | EC50 (μM) | Reference |
| α4β3δ | GABA | Recombinant GABA-A receptors (HEK-293 cells) | 1.0 | [2] |
| α1β2γ2L | GABA | Recombinant GABA-A receptors (HEK-293 cells) | 1.7 | [2] |
| Native | Muscimol | Cultured hippocampal neurons | 2.0 | [2] |
| Native | GABA | Hippocampal neurons (direct activation) | 5.2 | [4] |
Mechanism of Action
Interaction with GABA-B Receptors
GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[5][6] The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit couples to intracellular G proteins, primarily of the Gi/o family.[5][7] this compound acts as a positive allosteric modulator by binding to a site within the seven-transmembrane (7TM) domain of the GABA-B2 subunit.[5][8] This binding event is thought to stabilize the active conformation of the receptor, thereby increasing both the potency and efficacy of GABA.[8][9] In some experimental systems, this compound has been observed to exhibit weak agonist activity at the GABA-B2 subunit even in the absence of an orthosteric agonist.[5]
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. axolbio.com [axolbio.com]
- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP7930 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP7930 is a potent and widely used positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] It enhances the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA), by increasing both the potency and maximal efficacy of GABA.[3][4] this compound has been instrumental in studying the physiological roles of GABA-B receptors and holds potential for therapeutic applications.[1] These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions and comprehensive protocols for its use in various in vitro assays.
Data Presentation: Solubility and Working Concentrations
This compound exhibits excellent solubility in DMSO, making it a convenient solvent for preparing high-concentration stock solutions for in vitro studies. The data in the following table summarizes the key quantitative parameters for the use of this compound in DMSO-based in vitro assays.
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mM (29.25 mg/mL) | [3] |
| Molecular Weight | 292.46 g/mol | [3] |
| EC₅₀ (GABA Potentiation) | 4.60 µM (recombinant GABA-B receptors) | [3] |
| 5.37 µM (native GABA-B receptors) | [3] | |
| Typical Working Concentrations | 1 µM - 100 µM | [4][5] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | [6][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 29.25 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, add 1 mL of DMSO for every 29.25 mg of this compound.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Assays (96-well plate format)
This protocol provides a step-by-step guide for diluting the DMSO stock solution to prepare working concentrations of this compound in cell culture media for a typical 96-well plate experiment.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
96-well cell culture plate
Procedure:
-
Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 100 mM stock 1:100 in culture medium (e.g., 2 µL of 100 mM stock into 198 µL of medium). This helps to minimize pipetting errors and the final DMSO concentration.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations. For example, to prepare a range of working solutions from 1 µM to 100 µM:
-
For 100 µM: Dilute the 1 mM intermediate stock 1:10 (e.g., 20 µL of 1 mM stock into 180 µL of medium).
-
For 10 µM: Dilute the 1 mM intermediate stock 1:100 (e.g., 2 µL of 1 mM stock into 198 µL of medium) or the 100 µM working solution 1:10.
-
For 1 µM: Dilute the 100 µM working solution 1:100 or the 10 µM working solution 1:10.
-
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in the culture wells does not exceed 0.5%, with a concentration of 0.1% or lower being ideal to avoid solvent-induced cytotoxicity.[6][7][8][9] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Cell Treatment: Add the prepared working solutions to the wells of the 96-well plate containing the cells. The volume added will depend on the total volume of the assay. For example, if the final volume in each well is 200 µL, you might add 20 µL of a 10X concentrated working solution to 180 µL of cell suspension or medium already in the well.
Mandatory Visualizations
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor, which is positively modulated by this compound.
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for this compound In Vitro Assay
This diagram outlines the general workflow for preparing and using this compound in a cell-based in vitro assay.
Caption: Workflow for this compound in vitro assays.
Mechanism of Action of this compound
This compound is a positive allosteric modulator of the GABA-B receptor.[1] Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand (GABA), this compound binds to a distinct, allosteric site on the receptor complex.[10] Specifically, it has been shown to interact with the transmembrane domain of the GABA-B2 subunit.[1] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GABA binding to the GABA-B1 subunit.[4] Consequently, in the presence of GABA, this compound potentiates the downstream signaling of the GABA-B receptor, leading to a more robust inhibition of adenylyl cyclase, increased activation of inwardly rectifying potassium (GIRK) channels, and enhanced inhibition of voltage-gated calcium channels.[11][12] It is important to note that at higher concentrations, this compound may also exhibit off-target effects, including modulation of GABA-A receptors and blockade of GIRK channels.[13] Therefore, careful dose-response studies are recommended to ensure specific modulation of GABA-B receptors in your experimental system.
References
- 1. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. portlandpress.com [portlandpress.com]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing CGP7930 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP7930 is a positive allosteric modulator (PAM) of both GABAA and GABAB receptors.[1][2][3] It functions by increasing the potency and efficacy of GABA at these receptors, making it a valuable tool for studying the GABAergic system.[1][2][4] this compound has been utilized in research to investigate its anxiolytic effects and its potential in reducing the self-administration of substances like alcohol and cocaine in animal studies.[3][5] At higher concentrations, it has also been shown to block G protein-coupled inwardly rectifying K+ (GIRK) channels.[1][6] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for preparing this compound stock solutions for use in cell culture applications.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation.
| Property | Data | Citations |
| Molecular Weight (M.Wt) | 292.46 g/mol | [1][2][3] |
| Molecular Formula | C₁₉H₃₂O₂ | [1][2][3] |
| Purity | ≥98% | [1][2] |
| Appearance | White to off-white solid powder | [7] |
| Solubility | Soluble to 100 mM in DMSO and Ethanol | [1][2] |
| Storage (Solid) | Desiccate at Room Temperature | [1][2] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [7] |
Note: Always refer to the batch-specific molecular weight found on the product's vial or Certificate of Analysis for the most accurate calculations.[2]
Experimental Protocol: Preparing a 100 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a high-concentration stock solution of this compound, which can then be serially diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Calculate the Required Mass: To prepare a 100 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 100 mM stock solution:
-
Mass (mg) = 0.1 M x 0.001 L x 292.46 g/mol x 1000 = 29.25 mg
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder into a sterile vial.
-
-
Dissolution:
-
Add the desired volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may assist dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
For cell culture applications, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO. This minimizes the risk of contamination.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Working Dilution for Cell Culture:
-
Thaw a single aliquot of the 100 mM this compound stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the final desired experimental concentration.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line. Generally, the final DMSO concentration should not exceed 1%, with many studies recommending keeping it at or below 0.1% to avoid off-target effects.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway of this compound.
Caption: Workflow for preparing and applying this compound stock solutions.
Caption: this compound as a positive allosteric modulator of the GABAB receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. CGP-7930 - Wikipedia [en.wikipedia.org]
- 4. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound | modulator of the GABAB receptor | CAS# 28-99-9 | InvivoChem [invivochem.com]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. researchgate.net [researchgate.net]
Effective Concentration of CGP7930 for Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on determining and utilizing the effective concentration of CGP7930, a positive allosteric modulator (PAM) of GABA-B receptors, in electrophysiological studies. Recent research highlights the compound's complex pharmacology, including its effects on GABA-A receptors and G-protein-coupled inwardly rectifying potassium (GIRK) channels, making precise concentration selection critical for target specificity.
Summary of Quantitative Data
The effective concentration of this compound is highly dependent on the experimental goal, be it potentiation of GABA-B receptors, modulation of GABA-A receptors, or the study of its off-target effects on GIRK channels. The following tables summarize key quantitative data from published electrophysiology experiments.
Table 1: Effective Concentrations of this compound on GABA-B Receptors
| Cell Type/Preparation | Agonist | This compound Concentration | Observed Effect | Reference |
| HEK293 cells (expressing GABA-B(1b/2)) | GABA | Low micromolar | Potentiation of GABA-stimulated GTPγS binding | [1] |
| Xenopus laevis oocytes (expressing GABA-B receptors) | GABA | 10 µM | Potentiation of GABA-activated K+ currents | [2] |
| Cultured cortical neurons | L-baclofen | Not specified | Enhancement of inhibitory effect | [1] |
| Hippocampal CA1 pyramidal cells | Ambient GABA | Not specified | Suppression of paired-pulse inhibition | [2] |
| Ventral tegmental area dopaminergic neurons | Baclofen | Not specified | Enhancement of baclofen-induced depression | [2] |
| HEK cells (expressing GABA-B R1a & R2, Kir3.1 & 3.2) | GABA | >3 µM | Inhibition of GABA-B receptor signaling | [3] |
Table 2: EC50 Values of this compound at GABA-B and GABA-A Receptors
| Receptor | Cell Type | EC50 | Reference |
| Recombinant GABA-B Receptors | Not specified | 4.60 µM | |
| Native GABA-B Receptors | Not specified | 5.37 µM | |
| α4β3δ GABA-A Receptors | HEK-293 cells | 1.0 µM | |
| α1β2γ2L GABA-A Receptors | HEK-293 cells | 1.7 µM | |
| GABA-A Receptor Currents (Muscimol potentiation) | Cultured hippocampal neurons | 2.0 µM |
Table 3: Effects of this compound on GIRK Channels
| Cell Type | This compound Concentration | Observed Effect | EC50 | Reference |
| HEK cells (expressing Kir3.1 & 3.2) | 0.3 µM (threshold) - 100 µM | Inhibition of inwardly-rectifying K+ channels (outward current) | 9.7 ± 0.6 µM | [3] |
| HEK 293 cells | Higher concentrations | Block of GIRK channels, diminishing GABA-B receptor signaling | Not specified | [3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway modulated by this compound and a general workflow for its application in electrophysiology.
Caption: GABA-B receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for electrophysiology.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording in HEK293 Cells
This protocol is adapted from studies investigating this compound's effects on recombinant GABA-B and GABA-A receptors.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For GABA-B receptor studies, transiently transfect cells with plasmids encoding GABA-B R1a and R2 subunits, along with Kir3.1 and Kir3.2 channels.[3]
-
For GABA-A receptor studies, transfect with desired subunit combinations (e.g., α1β2γ2L or α4β3δ).[3]
-
Use cells for recording 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). For GIRK channel recordings, a high K+ external solution can be used to reverse the K+ current direction.[3]
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
Recording Parameters:
-
Use a borosilicate glass pipette with a resistance of 3-5 MΩ.
-
Establish a whole-cell configuration.
-
Voltage-clamp the cell at -60 mV.[3]
-
Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.
-
3. Drug Application:
-
Dissolve this compound in DMSO to create a stock solution and dilute to the final concentration in the external solution. The final DMSO concentration should be kept below 0.1%.
-
Apply drugs using a rapid solution exchange system.
-
To study potentiation, first apply a sub-maximal concentration of a GABA-B agonist (e.g., GABA or baclofen) to establish a baseline response.
-
Co-apply the agonist with the desired concentration of this compound and record the potentiated response.
-
Perform concentration-response curves to determine EC50 values.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is suitable for studying the effects of this compound on GABA-B receptors coupled to GIRK channels expressed in oocytes.[2]
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNAs for GABA-B R1 and R2 subunits, along with GIRK channel subunits (e.g., Kir3.1/3.2).
-
Incubate oocytes for 2-5 days at 18°C.
2. Electrophysiological Recording:
-
Recording Solution (Barth's Solution in mM): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES (pH 7.4).
-
Recording Parameters:
-
Use two glass electrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the oocyte at a holding potential of -80 mV.
-
Record agonist-induced currents.
-
3. Drug Application:
-
Dissolve this compound and GABA-B agonists in the recording solution.
-
Perfuse the oocyte with the control solution to establish a stable baseline.
-
Apply the GABA-B agonist to elicit a control current.
-
After washout, co-apply the agonist with this compound to observe potentiation.
Protocol 3: Recording from Neurons in Brain Slices
This protocol is for investigating the effects of this compound on synaptic transmission and neuronal excitability.
1. Slice Preparation:
-
Acutely prepare brain slices (e.g., hippocampal or cortical) from rodents.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from identified neurons (e.g., CA1 pyramidal cells).
-
Internal Solution: Similar to the HEK cell protocol, but can be adjusted based on the specific currents being studied (e.g., for inhibitory postsynaptic currents - IPSCs).
-
Record synaptic events (e.g., paired-pulse inhibition) or agonist-evoked currents.
3. Drug Application:
-
Bath apply this compound and other pharmacological agents.
-
Allow sufficient time for the drug to equilibrate in the slice before recording.
Important Considerations
-
Off-Target Effects: Be aware that at concentrations above 3 µM, this compound can inhibit GABA-B receptor signaling and block GIRK channels.[3] It also acts as a PAM at GABA-A receptors.[3][4]
-
Solubility: this compound is soluble in DMSO and ethanol. Ensure the final solvent concentration in your experiments is minimal and does not affect your recordings.
-
Controls: Always include appropriate vehicle controls. When studying potentiation, compare the agonist response in the presence and absence of this compound.
By carefully selecting the concentration of this compound and being mindful of its complex pharmacology, researchers can effectively utilize this compound to investigate the role of GABA-B receptors in various physiological and pathological processes.
References
- 1. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP7930 in Patch-Clamp Recording in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP7930 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] It enhances the effect of the endogenous ligand, GABA, by binding to a site on the receptor distinct from the GABA binding site.[1] This modulation leads to a potentiation of the GABA-B receptor-mediated inhibitory signaling. However, it is crucial to note that this compound also exhibits effects on GABA-A receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which should be considered when designing and interpreting experiments.[4][5][6] These application notes provide a detailed protocol for utilizing this compound in patch-clamp recordings to study its effects on neuronal activity.
Data Presentation
Quantitative Effects of this compound on Neuronal Receptors and Channels
| Parameter | Value | Cell Type | Receptor/Channel | Comments | Reference |
| EC50 (GABA-B Potentiation) | 0.9 ± 0.6 μM | Cultured Hippocampal Neurons | GABA-B | Potentiation of baclofen (B1667701) (~EC10-15) evoked currents. | [4] |
| EC50 (GABA-A Potentiation) | 2.0 ± 1.1 μM | Cultured Hippocampal Neurons | GABA-A | Potentiation of muscimol (B1676869) (~EC10-15) evoked currents. | [4] |
| EC50 (GIRK Channel Inhibition) | 9.7 ± 0.6 μM | GIRK cells (not expressing GABA-B receptors) | GIRK Channels | Direct inhibition of inwardly-rectifying potassium channels. | [4] |
| Effect on sIPSC Frequency | Reduction | Cultured Hippocampal Neurons | GABA-A | --- | [4] |
| Effect on sIPSC Decay Time | Prolongation | Cultured Hippocampal Neurons | GABA-A | --- | [4] |
Note: EC50 values can vary depending on the experimental conditions, including the concentration of the orthosteric agonist used.
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol for Cultured Neurons
This protocol outlines the steps for performing whole-cell patch-clamp recordings from cultured neurons to investigate the effects of this compound.
1. Materials and Solutions
-
Cultured Neurons: e.g., primary hippocampal or cortical neurons cultured on glass coverslips.
-
External (Extracellular) Solution (ECS):
-
140 mM NaCl
-
4.7 mM KCl
-
2.52 mM CaCl2
-
1.2 mM MgCl2
-
11 mM Glucose
-
5 mM HEPES
-
pH adjusted to 7.4 with NaOH. Osmolarity adjusted to ~320 mOsm.
-
-
Internal (Intracellular) Solution (ICS):
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-Na
-
2 mM ATP-Mg
-
40 mM HEPES
-
0.5 mM EGTA
-
pH adjusted to 7.2 with KOH. Osmolarity adjusted to ~290 mOsm.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in ECS on the day of the experiment.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with ICS.
-
Patch-Clamp Setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
2. Experimental Procedure
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with ECS at a rate of 1-2 mL/min.
-
Fill a patch pipette with ICS and mount it on the pipette holder.
-
Apply positive pressure to the pipette.
-
-
Obtaining a Gigaseal:
-
Under visual control, approach a healthy-looking neuron with the patch pipette.
-
Gently press the pipette tip against the cell membrane to form a high-resistance seal (GΩ seal). Release the positive pressure.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Switch the amplifier to voltage-clamp or current-clamp mode as required.
-
-
Recording:
-
Voltage-Clamp: Hold the neuron at a membrane potential of -60 mV or -70 mV.
-
Baseline Recording: Record baseline activity, including spontaneous inhibitory postsynaptic currents (sIPSCs).
-
This compound Application: Perfuse the recording chamber with ECS containing the desired concentration of this compound (e.g., 1-10 μM).
-
Data Acquisition: Record the changes in holding current, and the frequency, amplitude, and kinetics of sIPSCs.
-
Washout: Perfuse with normal ECS to observe the reversal of the drug's effects.
-
-
Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).
-
Measure the changes in holding current, sIPSC frequency, and amplitude before, during, and after this compound application.
-
Construct concentration-response curves to determine the EC50 of this compound's effects.
-
Mandatory Visualizations
GABA-B Receptor Signaling Pathway and the Action of this compound
References
- 1. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. CGP-7930 - Wikipedia [en.wikipedia.org]
- 4. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CGP7930 in HEK-293 Cells to Study GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of CGP7930, a positive allosteric modulator (PAM), in Human Embryonic Kidney 293 (HEK-293) cells for the investigation of Gamma-Aminobutyric Acid Type B (GABA-B) receptors. HEK-293 cells are a widely used in vitro model system due to their high transfectability and robust expression of recombinant proteins, making them ideal for studying the pharmacology and signaling of specific receptor subtypes.[1] this compound has been instrumental in elucidating the function of GABA-B receptors by potentiating the effects of the endogenous ligand, GABA.[2] This document outlines the mechanism of action of this compound, presents key quantitative data from relevant studies, provides detailed experimental protocols, and visualizes associated signaling pathways and workflows.
Mechanism of Action of this compound
The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits, GABA-B1 and GABA-B2.[3][4] The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[3][4] this compound acts as a positive allosteric modulator by binding to a site on the GABA-B2 subunit, distinct from the GABA binding site on the GABA-B1 subunit.[2][5] This interaction increases the affinity of GABA for its binding site and enhances the efficacy of receptor signaling.[2][5] Notably, this compound can also exhibit weak agonist activity at the GABA-B2 subunit, even in the absence of GABA.[3][4]
It is important for researchers to be aware that while this compound is a valuable tool for studying GABA-B receptors, it also exhibits off-target effects. Studies have shown that this compound can act as a positive allosteric modulator of GABA-A receptors and, at higher concentrations, can block G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7] These off-target effects should be considered when designing experiments and interpreting results.
Data Presentation
The following tables summarize quantitative data for the use of this compound in HEK-293 cells expressing GABA-B receptors.
Table 1: Potentiation of GABA-B Receptor Agonists by this compound in HEK-293 Cells
| Agonist | Assay Type | This compound Concentration (μM) | Effect | Reference |
| GABA | GTPγS Binding | 100 | Increased potency and maximal efficacy | [8] |
| GABA | Ca2+ Signaling | Not Specified | Modulatory effects observed | [2] |
| L-baclofen | Cultured Cortical Neurons | Not Specified | Enhanced inhibitory effect | [2] |
Table 2: EC50 Values for this compound at GABA Receptors
| Receptor | Cell Type | EC50 (μM) | Notes | Reference |
| Recombinant GABA-B | Not specified | 4.60 | Potentiation of GABA | |
| Native GABA-B | Not specified | 5.37 | Potentiation of GABA | |
| Recombinant GABA-A (α4β3δ) | HEK-293 | 1.0 | Potentiation of GABA | |
| Recombinant GABA-A (α1β2γ2L) | HEK-293 | 1.7 | Potentiation of GABA |
Experimental Protocols
The following are detailed protocols for key experiments using this compound in HEK-293 cells to study GABA-B receptors.
Cell Culture and Transfection of HEK-293 Cells
This protocol describes the basic steps for culturing and transfecting HEK-293 cells with GABA-B receptor subunits.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmids encoding GABA-B1 and GABA-B2 subunits
-
Transfection reagent (e.g., Lipofectamine 3000)
Protocol:
-
Cell Culture: Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Subculturing: Passage cells when they reach 80-90% confluency.[10] Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 ratio.[11]
-
Transfection: The day before transfection, seed cells in the desired culture vessel to reach 70-90% confluency on the day of transfection.
-
For a 6-well plate, transfect cells with plasmids encoding GABA-B1 and GABA-B2 subunits using a suitable transfection reagent according to the manufacturer's instructions.[11]
-
Allow cells to express the receptors for 24-48 hours before performing downstream assays.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to GABA-B receptors.
Materials:
-
HEK-293 cells expressing GABA-B1 and GABA-B2
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA)
-
[35S]GTPγS
-
GABA
-
This compound
-
Non-specific binding control (unlabeled GTPγS)
-
Scintillation counter
Protocol:
-
Membrane Preparation: After 48 hours of transfection, harvest the cells, and prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, [35S]GTPγS, and varying concentrations of GABA with and without a fixed concentration of this compound (e.g., 100 μM).[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Measurement: Wash the filters, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting non-specific binding. Plot dose-response curves to determine the EC50 and maximal efficacy of GABA in the presence and absence of this compound.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels upon GABA-B receptor activation, typically after co-expression of a promiscuous G-protein like Gαqi9.
Materials:
-
HEK-293 cells expressing GABA-B1, GABA-B2, and a promiscuous G-protein
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
GABA
-
This compound
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Seed transfected HEK-293 cells in a black, clear-bottom 96-well plate.
-
Dye Loading: The next day, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Place the plate in a fluorescence plate reader. Add varying concentrations of GABA with and without this compound.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths to determine changes in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence as a function of agonist concentration to generate dose-response curves.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade modulated by this compound.
Experimental Workflow for GTPγS Assay
Caption: Workflow for a GTPγS binding assay in HEK-293 cells.
Logical Relationship of this compound Effects
Caption: Primary and off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP7930 Storage and Stability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP7930, chemically known as 3-(3',5'-Di-tert-butyl-4'-hydroxy)phenyl-2,2-dimethylpropanol, is a widely utilized positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor.[1] As a PAM, this compound enhances the potency and efficacy of GABA at the GABAB receptor.[2] It achieves this by binding to the GABAB2 subunit of the heterodimeric receptor, which is involved in signal transduction.[3][4] This modulation can "fine-tune" the receptor's activity, making it a valuable tool in studying GABAergic neurotransmission and for its potential therapeutic applications, including the treatment of addiction.
Recent studies have revealed a broader pharmacological profile for this compound, indicating that it also acts as a positive allosteric modulator of GABAA receptors and can block G protein-coupled inwardly-rectifying potassium (GIRK) channels at higher concentrations.[5][6][7] This highlights the importance of using this compound at appropriate concentrations to ensure target specificity. Given its use in prolonged experimental paradigms, understanding the storage and stability of this compound is critical for obtaining reproducible and reliable results.
These application notes provide a comprehensive guide to the proper storage of this compound and protocols to assess its long-term stability and functional activity.
Data Presentation: Storage, Solubility, and Stability of this compound
For optimal use in long-term experiments, it is crucial to adhere to recommended storage conditions and be aware of the solubility characteristics of this compound. The following tables summarize the available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | Desiccate at Room Temp. | See manufacturer's recommendations | One supplier suggests this for short-term storage.[2] |
| 4°C | 2 years | Store in a dry, dark place.[8] | |
| -20°C | 3 years | Recommended for long-term storage.[8][9] | |
| In Solvent (Stock Solution) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[8][9] |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[8][9] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 29.25 | Warming and sonication may be required.[2][9] Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[9] |
| Ethanol | 100 | 29.25 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABAB receptor signaling pathway modulated by this compound and a general workflow for assessing the long-term stability of the compound.
Experimental Protocols
The following protocols provide a framework for assessing the long-term stability of this compound. It is recommended to perform these studies in your own laboratory setting to validate stability under your specific experimental conditions.
Protocol 1: Assessment of Long-Term Chemical Stability of this compound in DMSO
Objective: To determine the chemical stability of this compound in a DMSO stock solution over time under various storage conditions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber, tightly sealed vials (glass or polypropylene)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 100 mM. Warming and/or sonication may be necessary to fully dissolve the compound.[9]
-
Ensure the solution is homogenous by vortexing.
-
-
Aliquoting and Storage:
-
Prepare multiple small aliquots (e.g., 20 µL) in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Prepare a sufficient number of aliquots to be tested at each time point and storage condition.
-
Store the aliquots at four different temperatures: -80°C, -20°C, 4°C, and room temperature.
-
-
Sample Collection:
-
Establish a timeline for sample analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).
-
At each time point, retrieve one aliquot from each storage condition.
-
For the Time 0 sample, analyze it immediately after preparation.
-
-
Sample Analysis (HPLC/LC-MS):
-
Develop a stability-indicating HPLC or LC-MS method capable of separating this compound from potential degradation products.
-
Dilute the collected aliquots to a suitable concentration for analysis.
-
Analyze the concentration and purity of this compound in each sample.
-
Compare the peak area or concentration of this compound at each time point to the Time 0 sample to calculate the percentage of the compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining against time for each storage condition.
-
Determine the rate of degradation and the shelf-life of the stock solution under each condition.
-
Protocol 2: Assessment of Long-Term Functional Stability of this compound
Objective: To determine the functional activity of this compound after long-term storage using a cell-based GABAB receptor activation assay.
Materials:
-
Aliquots of this compound stock solution from Protocol 1
-
HEK293 cells (or other suitable cell line) stably expressing the human GABAB1b and GABAB2 receptor subunits.
-
Cell culture medium and supplements
-
GABA or a specific GABAB agonist (e.g., baclofen)
-
Assay buffer
-
A method to measure downstream signaling of GABAB receptor activation (e.g., [35S]GTPγS binding assay, cAMP assay, or intracellular calcium mobilization assay).
Methodology:
-
Cell Culture:
-
Culture and maintain the HEK293-GABAB cell line according to standard protocols.
-
Plate the cells in appropriate assay plates (e.g., 96-well plates) and allow them to grow to the desired confluency.
-
-
Preparation of Test Solutions:
-
At each time point from the long-term storage study (Protocol 1), retrieve an aliquot of this compound from each storage condition.
-
Prepare a series of dilutions of the stored this compound in assay buffer.
-
Also, prepare a fresh dilution series from a newly prepared this compound stock solution to serve as a positive control.
-
-
Functional Assay (Example using a Calcium Mobilization Assay with a Gαqi chimeric protein):
-
Wash the cells with assay buffer.
-
Add a calcium-sensitive fluorescent dye and incubate as required.
-
Add the various dilutions of the stored and fresh this compound to the cells and incubate for a short period.
-
Add a sub-maximal concentration (e.g., EC20) of a GABAB agonist like GABA or baclofen.
-
Measure the change in intracellular calcium concentration using a plate reader.
-
-
Data Analysis:
-
For each stored sample and the fresh control, generate a concentration-response curve for this compound's potentiation of the agonist response.
-
Calculate the EC50 (half-maximal effective concentration) for each condition.
-
Compare the EC50 values and the maximum potentiation effect of the stored this compound samples to the freshly prepared control. A significant shift in the EC50 or a decrease in the maximal effect indicates degradation of the compound's functional activity.
-
By implementing these protocols, researchers can ensure the reliability and reproducibility of their long-term experiments involving this compound.
References
- 1. CGP-7930 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | modulator of the GABAB receptor | CAS# 28-99-9 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CG-P7930 in Rat Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of CGP7930, a positive allosteric modulator (PAM) of the GABA-B receptor, in preclinical rat models of addiction. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for substance use disorders.
Introduction
This compound is a valuable research tool for investigating the role of the GABA-B receptor system in the pathophysiology of addiction. As a PAM, this compound enhances the effect of the endogenous neurotransmitter GABA at the GABA-B receptor, offering a more nuanced modulation of neuronal activity compared to direct agonists.[1][2] Preclinical studies have demonstrated its efficacy in reducing the self-administration of drugs of abuse, including cocaine and alcohol, in rat models.[2][3][4][5][6] These notes provide detailed information on recommended dosages, administration protocols, and the underlying signaling pathways.
Data Presentation: Recommended Dosages of this compound
The following table summarizes the effective dose ranges of this compound reported in various rat models of addiction. The selection of a specific dose will depend on the research question, the specific addictive substance being modeled, and the desired behavioral outcome.
| Addiction Model | Route of Administration | Effective Dose Range (mg/kg) | Key Findings | References |
| Cocaine Self-Administration | Intraperitoneal (i.p.) | 30 - 100 | Decreased cocaine-maintained responding. | [7] |
| Alcohol Self-Administration | Intraperitoneal (i.p.) | 2.5 - 10 | Reduced operant self-administration of ethanol (B145695). | [2][5] |
| Nicotine (B1678760) Self-Administration | Not Specified | Not Specified | GABAB PAMs, in general, have been shown to attenuate nicotine self-administration. | [6] |
| Food Intake (Control) | Intraperitoneal (i.p.) | 1 - 12 | At 12 mg/kg, significantly increased food intake. At 6 mg/kg, potentiated the hyperphagic effects of baclofen. | [8] |
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator at the GABA-B receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate the activity of inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. By binding to a site on the GABA-B receptor distinct from the GABA binding site, this compound enhances the affinity and/or efficacy of GABA, thereby potentiating its inhibitory effects on neuronal transmission. This modulation of GABAergic signaling is believed to counteract the neuroadaptations in reward pathways associated with addiction.[1][9]
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and for conducting drug self-administration experiments in rats.
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Syringes and needles (appropriate gauge for intraperitoneal injection in rats, e.g., 23-25 gauge)
2. Vehicle Preparation: A commonly used vehicle for intraperitoneal (i.p.) administration of this compound is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).
3. This compound Solution Preparation:
-
a. Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
b. Dissolve the this compound powder in the appropriate volume of DMSO. Vortex until fully dissolved.
-
c. Add the PEG300 to the DMSO/CGP7930 solution and vortex thoroughly.
-
d. Add the Tween 80 and vortex again until the solution is clear.
-
e. Finally, add the sterile saline to reach the final desired volume and vortex thoroughly. The final solution should be clear.
-
f. Prepare fresh on the day of the experiment.
4. Administration:
-
a. Gently restrain the rat.
-
b. Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the rat's body weight (typically 1-2 ml/kg).
-
c. The timing of administration relative to the behavioral session is critical. Typically, this compound is administered 30 minutes before the start of the self-administration session.
Protocol 2: Cocaine Self-Administration in Rats
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
House rats individually to prevent damage to catheters.
-
Maintain on a 12-hour light/dark cycle with ad libitum access to food and water unless otherwise specified by the experimental design.
2. Surgical Procedure (Intravenous Catheter Implantation):
-
a. Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
b. Surgically implant a chronic indwelling catheter into the right jugular vein. The external part of the catheter should exit from the mid-scapular region.
-
c. Allow the rats to recover for at least 5-7 days post-surgery before starting the self-administration training.
-
d. Flush the catheters daily with a heparinized saline solution to maintain patency.
3. Cocaine Solution Preparation:
-
Dissolve cocaine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/kg/infusion). The infusion volume is typically 0.1 ml.
4. Self-Administration Procedure:
-
a. Acquisition:
-
Place the rat in an operant conditioning chamber equipped with two levers (active and inactive) and a syringe pump.
-
Connect the rat's catheter to the syringe pump.
-
A press on the active lever will result in an intravenous infusion of cocaine, often paired with a cue light and/or tone.
-
A press on the inactive lever will have no programmed consequence but is recorded to measure non-specific activity.
-
Training is typically conducted in daily sessions (e.g., 2 hours) under a fixed-ratio 1 (FR1) schedule of reinforcement (one lever press results in one infusion).
-
Continue training until stable responding is achieved (e.g., consistent number of infusions per session for 3 consecutive days).
-
-
b. Testing the Effects of this compound:
-
Once stable self-administration is established, administer this compound (or vehicle) 30 minutes prior to the start of the session.
-
Record the number of active and inactive lever presses and the number of infusions earned.
-
A within-subjects design, where each rat receives all treatment conditions (vehicle and different doses of this compound) in a counterbalanced order, is recommended.
-
Protocol 3: Alcohol Self-Administration in Rats
1. Animals and Housing:
-
Alcohol-preferring rat strains (e.g., Sardinian sP rats or Indiana P rats) are often used, but standard strains like Wistar can also be trained.
-
Individual housing is recommended.
2. Training Procedure (Operant Conditioning):
-
a. Habituation:
-
Initially, habituate the rats to the operant chambers and the taste of alcohol. This can be done by providing intermittent access to an alcohol solution (e.g., 10% v/v) in their home cages or in the operant chambers.
-
-
b. Acquisition:
-
Rats are trained to press a lever to receive a small volume (e.g., 0.1 ml) of the alcohol solution.
-
A common schedule of reinforcement is a fixed-ratio (e.g., FR1, FR3, or FR4).
-
Training sessions are typically 30-60 minutes long.
-
Continue training until a stable baseline of responding is established.
-
3. Testing the Effects of this compound:
-
a. Following the establishment of stable alcohol self-administration, administer this compound (or vehicle) via i.p. injection 30 minutes before the start of the operant session.[2]
-
b. Record the number of lever presses on the active and inactive levers and the volume of alcohol consumed.
-
c. A within-subjects, counterbalanced design is recommended to assess the dose-dependent effects of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on drug self-administration in rats.
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | modulator of the GABAB receptor | CAS# 28-99-9 | InvivoChem [invivochem.com]
- 5. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of intraperitoneal administration of the GABAB receptor positive allosteric modulator 2,6-di tert-butyl-4-(2-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) on food intake in non-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anxiolytic Effects of CGP7930
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP7930 is a positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABAB).[1][2] It has demonstrated anxiolytic properties in various rodent models.[1][3] This document provides detailed experimental protocols to investigate the anxiolytic effects of this compound, focusing on behavioral assays commonly used to screen for anti-anxiety compounds. Additionally, it outlines the underlying signaling pathways and provides a comprehensive experimental workflow. While this compound is a widely used tool to study GABAB receptor modulation, it's important to note that it also exhibits effects on GABAA receptors and G protein-coupled inwardly-rectifying potassium (GIRK) channels, which should be considered when interpreting results.[4][5]
Mechanism of Action
This compound enhances the function of GABAB receptors by binding to an allosteric site on the GABAB2 subunit.[1] This binding increases the affinity of the receptor for its endogenous ligand, GABA, and enhances the efficacy of G protein signaling.[1][6][7] GABAB receptors are metabotropic receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a decrease in neuronal excitability.[8][9] The anxiolytic effects of this compound are attributed to this potentiation of GABAergic inhibition in key brain circuits involved in anxiety.
Signaling Pathway of GABAB Receptor Modulation by this compound
References
- 1. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the anxiolytic-like profile of the GABAB receptor positive modulator this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGP 7930, Positive allosteric modulator of GABAB receptors (CAS 57717-80-3) | Abcam [abcam.com]
- 7. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Investigating CGP7930 and GIRK Channel Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CGP7930 on G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound?
This compound is widely recognized as a positive allosteric modulator (PAM) of GABA_B receptors.[1][2] It enhances the potency and efficacy of GABA at these receptors.[3][4][5]
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound has been shown to block G protein-coupled inwardly-rectifying K+ (GIRK) channels.[1][3][6] This action can diminish the expected signaling outcome of GABA_B receptor activation.[1][6] Additionally, this compound can modulate GABA_A receptors, causing potentiation of GABA currents, direct receptor activation, and inhibition.[1][6]
Q3: At what concentrations does this compound start to exhibit off-target effects on GIRK channels?
Studies have indicated that this compound begins to inhibit GABA_B receptor signaling at concentrations greater than 3 μM, which is attributed to the blockade of GIRK channels.[7] Whole-cell outward currents, indicative of GIRK channel inhibition, can be observed at a threshold of 0.3 μM this compound, with a peak effect around 100 μM.[7]
Q4: How can I differentiate between this compound's intended GABA_B PAM activity and its off-target GIRK channel blockade in my experiments?
Distinguishing between these two effects requires careful experimental design and data interpretation. The GABA_B PAM effect should manifest as a potentiation of GABA-induced currents at lower this compound concentrations. In contrast, at higher concentrations, a reduction in the overall current, despite the presence of GABA, would suggest GIRK channel blockade. A detailed concentration-response analysis is crucial.
Troubleshooting Guide
Issue 1: Unexpected reduction in GABA-induced currents at high concentrations of this compound.
-
Possible Cause: You are likely observing the off-target inhibitory effect of this compound on GIRK channels, which becomes significant at higher concentrations and can counteract the positive allosteric modulation of the GABA_B receptor.[1][7]
-
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for this compound in the presence of a fixed concentration of GABA. This will help you identify the concentration at which the effect of this compound transitions from potentiation to inhibition.
-
Control Experiments: In cells expressing GIRK channels but not GABA_B receptors, apply this compound alone to directly measure its inhibitory effect on the channels.[7] This will help you determine the IC50 for GIRK channel block.
-
Use a Lower Concentration Range: If your goal is to study the GABA_B PAM effects, ensure your this compound concentrations remain below the threshold for significant GIRK channel inhibition (ideally below 1 μM).
-
Issue 2: My results with this compound are inconsistent or not reproducible.
-
Possible Cause: The complex pharmacology of this compound, involving actions on GABA_B receptors, GABA_A receptors, and GIRK channels, can lead to variability if experimental conditions are not tightly controlled.[1]
-
Troubleshooting Steps:
-
Verify Cell Line/Neuron Type: Be aware of the specific receptor and channel subtypes expressed in your experimental system. The off-target effects may vary between cell types.
-
Precise Reagent Preparation: Ensure accurate and fresh preparation of this compound solutions for each experiment. Given its multiple targets, even small variations in concentration can alter the net effect.
-
Standardize Experimental Protocol: Maintain consistent timings for drug application, washout periods, and recording parameters to minimize variability.
-
Quantitative Data Summary
| Parameter | Value | Receptor/Channel | Experimental System | Reference |
| This compound Potentiation of GABA at GABA_B Receptors | ||||
| EC50 | 4.60 μM | Recombinant GABA_B Receptors | - | [3][4] |
| EC50 | 5.37 μM | Native GABA_B Receptors | - | [3][4] |
| This compound Potentiation of GABA at GABA_A Receptors | ||||
| EC50 | 1.0 μM | α4β3δ GABA_A Receptors | HEK-293 Cells | [3][4] |
| EC50 | 1.7 μM | α1β2γ2L GABA_A Receptors | HEK-293 Cells | [3][4] |
| This compound Block of GIRK Channels | ||||
| IC50 | 9.7 ± 0.6 μM | Basally-active GIRK channels | HEK Cells | [7] |
Key Experimental Protocols
Protocol 1: Electrophysiological Recording of GABA_B Receptor-Activated GIRK Currents
This protocol is adapted from studies investigating the effects of this compound on GABA_B receptor-activated GIRK channels in a heterologous expression system.
-
Cell Culture and Transfection:
-
Use HEK293 cells stably expressing Kir3.1 and Kir3.2 subunits (GIRK cells).
-
Transiently transfect these cells with GABA_B R1a and R2 subunits.
-
Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Record 36-48 hours post-transfection.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Use an external solution containing (in mM): 140 KCl, 10 HEPES, 1 CaCl2, 1 MgCl2, 10 Glucose (pH 7.4). Note the high external K+ to reverse the potassium driving force and record inward currents as outward deflections.
-
Use an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 0.1 CaCl2, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
Hold cells at a membrane potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply GABA at a known concentration (e.g., EC50 concentration) to activate GABA_B receptors and induce a GIRK current.
-
After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound to determine its modulatory effects.
-
To assess direct GIRK channel block, apply this compound alone to cells not expressing GABA_B receptors.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GABA_B receptor signaling pathway and points of modulation by this compound.
References
- 1. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP-7930 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
challenges with CGP7930 solubility and precipitation in media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing challenges with CGP7930 solubility and precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2][3] It enhances the effect of the natural ligand, GABA, by binding to a site on the receptor different from the GABA binding site.[1][3] Specifically, it has been shown to interact with the heptahelical domain of the GABA-B2 subunit.[1][2] It is important to note that this compound is not entirely specific to GABA-B receptors; it has also been shown to modulate GABA-A receptors and block G protein-coupled inwardly-rectifying K+ (GIRK) channels.[4][5]
Q2: In what solvents is this compound soluble?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[6] It is poorly soluble in aqueous solutions.
Q3: What is the recommended method for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol.[6] For example, a stock solution of 10-100 mM can be prepared. Store stock solutions at -20°C or -80°C to maintain stability.[7] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[7]
Q4: My this compound stock solution appears to have a precipitate after thawing. What should I do?
If you observe a precipitate in your stock solution after thawing, you can try to redissolve it by gently warming the vial to 37°C and vortexing thoroughly.[8] If the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Q5: What is the maximum recommended final concentration of DMSO or ethanol in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in your cell culture media should typically be kept at or below 0.1% to 0.5%. However, the optimal concentration may vary depending on the cell type and experimental conditions. It is always advisable to run a solvent toxicity control experiment.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous experimental media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this problem.
Potential Cause 1: Poor Aqueous Solubility
-
Description: this compound is a hydrophobic molecule with limited solubility in aqueous-based solutions like cell culture media and buffers. When a concentrated stock solution in an organic solvent is diluted into the media, the compound can rapidly come out of solution, forming a precipitate.
-
Recommended Solutions:
-
Minimize Final Concentration: Use the lowest effective concentration of this compound in your experiments.
-
Stepwise Dilution: Perform serial dilutions of your stock solution in the experimental medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of media.
-
Pre-warm Media: Always use pre-warmed (37°C) media for dilutions, as solubility often increases with temperature.[8]
-
Rapid Mixing: Immediately after adding the this compound stock solution to the pre-warmed media, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.[8]
-
Potential Cause 2: Issues with Stock Solution
-
Description: The stability and integrity of your stock solution are critical. If the compound has precipitated out of the stock solution, it will not dissolve properly upon further dilution.
-
Recommended Solutions:
-
Visual Inspection: Always inspect your stock solution for any visible precipitate before use.
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
Fresh Preparation: Prepare fresh stock solutions regularly.
-
Potential Cause 3: Interaction with Media Components
-
Description: Components in complex media, such as proteins and salts in serum, can sometimes interact with the compound and reduce its solubility.
-
Recommended Solutions:
-
Serum-Free Media: If your experimental design allows, consider using serum-free media for the duration of the compound treatment.
-
Formulation with Pluronic F-68: For problematic compounds, adding a non-ionic surfactant like Pluronic F-68 (at a low, non-toxic concentration, e.g., 0.01-0.1%) to the media can help maintain solubility.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Ethanol | 29.25 | 100 |
| DMSO | 29.25 | 100 |
Data based on a molecular weight of 292.46 g/mol .[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution: Add the required volume of the stock solution to the pre-warmed media. Crucially, ensure the final solvent concentration remains below cytotoxic levels (typically ≤0.5%).
-
Immediate Mixing: Immediately after adding the stock solution, vortex or invert the tube several times to ensure rapid and thorough mixing.
-
Application to Cells: Add the final working solution to your cells promptly.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: A logical guide to troubleshooting this compound precipitation.
References
- 1. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP-7930 - Wikipedia [en.wikipedia.org]
- 6. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CGP7930 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP7930. Our goal is to help you optimize its concentration in your experiments to maximize its efficacy as a positive allosteric modulator (PAM) of GABA-B receptors while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] It enhances the receptor's response to its natural ligand, GABA, or to GABA-B agonists like baclofen.[2][3] It does this by binding to a site on the GABA-B2 subunit of the receptor, which increases the affinity for the agonist and improves the efficiency of signal transduction.[1][2][4]
Q2: What are the known off-target effects or side effects of this compound?
While this compound is widely used as a GABA-B PAM, it is not entirely specific. At certain concentrations, it can also act as a positive allosteric modulator of GABA-A receptors.[5][6] Additionally, at higher concentrations (typically above 3 µM), this compound has been shown to block G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which can interfere with GABA-B receptor signaling.[5][7] These off-target effects are a likely source of experimental variability and potential side effects.
Q3: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary depending on the experimental system. For its action on GABA-B receptors, EC50 values (the concentration at which it produces half of its maximal effect) have been reported in the low micromolar range. For its effects on GABA-A receptors, the EC50 values are also in the low micromolar range, indicating a narrow therapeutic window for specific GABA-B modulation. It is crucial to perform a dose-response curve for your specific assay to determine the optimal concentration.
Data Summary: Reported Concentrations of this compound
The following table summarizes key quantitative data from the literature to guide your experimental design.
| Parameter | Receptor/Channel | Cell Type/System | Reported Value (µM) | Reference |
| EC50 | Recombinant GABA-B | CHO cells | 4.60 | |
| EC50 | Native GABA-B | Rat brain membranes | 5.37 | |
| EC50 | Recombinant GABA-A (α4β3δ) | HEK-293 cells | 1.0 | |
| EC50 | Recombinant GABA-A (α1β2γ2L) | HEK-293 cells | 1.7 | |
| EC50 | GABA-A receptor currents | Cultured hippocampal neurons | 2.0 | |
| Inhibition | GIRK channels | HEK-293 cells | > 3 | [7] |
Troubleshooting Guide
Problem: High background signal or unexpected cellular responses.
-
Possible Cause: Off-target effects on GABA-A receptors or GIRK channels.
-
Troubleshooting Steps:
-
Lower the Concentration: Reduce the concentration of this compound to a range where it is more selective for GABA-B receptors (ideally below 3 µM).
-
Use Receptor Antagonists: To confirm the source of the off-target effects, use specific antagonists for GABA-A receptors (e.g., bicuculline) or GIRK channel blockers.
-
Optimize Agonist Concentration: Ensure you are using a sub-maximal concentration of the GABA-B agonist (e.g., GABA or baclofen) to allow for potentiation by this compound.
-
Problem: Cellular toxicity or cell death is observed.
-
Possible Cause: The concentration of this compound or the solvent (e.g., DMSO) may be too high.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound in your cell line.
-
Check Solvent Concentration: Ensure the final concentration of the solvent is well below the level known to be toxic to your cells.
-
Reduce Incubation Time: If possible, shorten the duration of exposure to this compound.
-
Problem: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in experimental conditions or reagent preparation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.
-
Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition.
-
Verify Agonist Activity: Confirm the potency of your GABA-B agonist stock.
-
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol provides a general framework for optimizing this compound concentration using a functional assay that measures GABA-B receptor activation (e.g., cAMP assay, calcium mobilization assay, or GIRK channel activation assay).
Materials:
-
Your cell line of interest expressing GABA-B receptors
-
This compound
-
GABA-B receptor agonist (e.g., GABA, baclofen)
-
Appropriate assay reagents (e.g., cAMP detection kit)
-
Cell culture media and supplements
-
Multi-well plates
Methodology:
-
Cell Plating: Seed your cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and grow overnight.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of your GABA-B agonist.
-
Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 0.1 µM to 30 µM).
-
Prepare a solution of the GABA-B agonist at a concentration that gives a sub-maximal response (e.g., EC20).
-
-
Treatment:
-
Wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes). Include a vehicle control (solvent only).
-
Add the GABA-B agonist to the wells and incubate for the time required for your specific assay.
-
-
Assay Measurement: Perform the assay measurement according to the manufacturer's instructions.
-
Cytotoxicity Assessment (Parallel Plate): In a separate plate, treat cells with the same concentrations of this compound and perform a cytotoxicity assay to identify any toxic concentrations.
-
Data Analysis:
-
Plot the functional assay data as a dose-response curve to determine the EC50 of this compound's potentiation.
-
Compare the functional data with the cytotoxicity data to identify the optimal concentration range that provides significant potentiation without causing cell death.
-
Visualizing Signaling Pathways and Experimental Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key signaling pathways affected by this compound and a logical workflow for optimizing its concentration.
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP-7930 - Wikipedia [en.wikipedia.org]
- 7. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating CGP7930-Induced Hypothermia In Vivo
Welcome to the technical support center for researchers investigating the potential for CGP7930-induced hypothermia in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. All information is presented in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: Can this compound administration lead to hypothermia in animal models?
A1: Yes, studies have shown that administration of this compound can induce hypothermia in vivo. However, the mechanism behind this effect is complex and may not be solely mediated by its positive allosteric modulation of GABA-B receptors.[1] Evidence suggests that the hypothermic effects of this compound are not blocked by GABA-B receptor antagonists, pointing towards the involvement of other pathways.[1]
Q2: What is the proposed mechanism of action for this compound-induced hypothermia?
A2: While this compound is a known positive allosteric modulator (PAM) of GABA-B receptors, its hypothermic effects are likely not mediated through this pathway.[1] Recent studies have revealed that this compound also modulates GABA-A receptors and can block G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3] The hypothermia may result from a combination of these off-target effects, potentially through modulation of neuronal activity in the preoptic area of the hypothalamus (PO/AH), a key thermoregulatory center in the brain.
Q3: At what doses has this compound been observed to induce hypothermia?
A3: The hypothermic effect of this compound is dose-dependent. While specific dose-response data with precise temperature drops are not extensively published in a consolidated format, in vivo studies in mice have used a range of intraperitoneal (i.p.) doses. For instance, doses between 10-170 mg/kg have been used to study its effects on potentiating GABA-B agonists.[4] Another study reported that a 12 mg/kg i.p. dose of this compound was effective in increasing food intake in rats.[5]
Q4: What is the typical onset and duration of this compound-induced hypothermia?
A4: Maximal hypothermic effects of this compound have been observed approximately 90 minutes after intraperitoneal injection in mice.[1] The duration of the effect can vary depending on the dose administered and the specific animal model used.
Q5: Are there specific animal strains that are more or less sensitive to the hypothermic effects of GABA-B receptor agonists?
A5: Yes, the magnitude and duration of hypothermia induced by GABA-B receptor agonists like baclofen (B1667701) can be influenced by the mouse strain. For example, the 129/SvPasIco strain has been shown to have the largest hypothermic response to L-baclofen, while the C3H/HeOuJIco strain shows the lowest.[6] This suggests that the genetic background is an important factor to consider when designing and interpreting studies on drug-induced hypothermia.
Troubleshooting Guide
Issue 1: No observable hypothermic effect after this compound administration.
-
Possible Cause 1: Inappropriate Dose. The dose of this compound may be too low to induce a significant drop in body temperature.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
-
Possible Cause 2: Animal Strain. As noted, different mouse strains can have varying sensitivities to GABAergic compounds.[6]
-
Solution: Be aware of the strain you are using and consult the literature for any known differences in thermoregulatory responses. Consider using a strain known to be sensitive if hypothermia is a primary endpoint.
-
-
Possible Cause 3: Inadequate Acclimation. Stress from handling and injection can cause a temporary increase in body temperature, masking a subtle hypothermic effect.
-
Solution: Ensure animals are properly acclimated to the experimental procedures, including handling and temperature measurement, to obtain stable baseline readings.
-
Issue 2: High variability in body temperature measurements between animals.
-
Possible Cause 1: Inconsistent Injection Procedure. Variability in the volume or site of injection can lead to differences in drug absorption and subsequent physiological effects.
-
Solution: Standardize your injection protocol, ensuring consistent volume, speed, and anatomical location for all animals.
-
-
Possible Cause 2: Fluctuations in Ambient Temperature. Changes in the housing or experimental room temperature can directly impact the animals' core body temperature.
-
Solution: Maintain a constant and controlled ambient temperature throughout the experiment.
-
-
Possible Cause 3: Stress. Individual differences in stress response can contribute to variability in physiological measurements.
-
Solution: Handle animals gently and consistently. Allow for an adequate acclimation period before starting the experiment.
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Route of Administration | Citation |
| Time to Maximal Hypothermic Effect | ~90 minutes | Mice | Intraperitoneal (i.p.) | [1] |
| Effective Dose Range (for potentiation of GABA-B agonists) | 10 - 170 mg/kg | DBA Mice | Intraperitoneal (i.p.) | [4] |
| Effective Dose (for hyperphagia) | 12 mg/kg | Wistar Rats | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
Protocol: In Vivo Assessment of this compound-Induced Hypothermia in Mice
-
Animal Model:
-
Use adult male mice (e.g., C57BL/6J, 8-12 weeks old). House animals in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
This compound Preparation:
-
Vehicle: A common vehicle for this compound is a mixture of ethanol, Emulphor (or a similar surfactant like Tween 80), and saline. A typical ratio is 1:1:8 (ethanol:Emulphor:saline).
-
Preparation: First, dissolve the this compound powder in ethanol. Then, add the Emulphor and mix thoroughly. Finally, add the saline dropwise while vortexing to create a stable emulsion. Prepare fresh on the day of the experiment.
-
-
Experimental Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for at least 60 minutes before the start of the experiment.
-
Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal thermometer. Lubricate the probe with a sterile lubricant before insertion. Insert the probe to a consistent depth (e.g., 2 cm) for a stable reading.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Post-Injection Monitoring: Measure core body temperature at regular intervals (e.g., 15, 30, 60, 90, 120, and 180 minutes) after injection.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point. Compare the temperature changes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling pathway.
Diagram 2: Simplified GABA-A Receptor Signaling Pathway
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effectiveness of this compound, a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of intraperitoneal administration of the GABAB receptor positive allosteric modulator 2,6-di tert-butyl-4-(2-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) on food intake in non-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential sensitivity to the motor and hypothermic effects of the GABA B receptor agonist baclofen in various mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for CGP7930's Effects on GABA-A Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GABA-B receptor positive allosteric modulator (PAM), CGP7930. The following information will help you design experiments that account for its known effects on GABA-A receptors and other off-target sites.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific positive allosteric modulator for GABA-B receptors?
A1: No, this compound is not specific to GABA-B receptors. While it is a potent PAM of GABA-B receptors, it also exhibits significant activity at GABA-A receptors and can block G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3] This lack of specificity is a critical consideration for experimental design and data interpretation.
Q2: At what concentrations does this compound affect GABA-A receptors?
A2: The effects of this compound on GABA-A and GABA-B receptors occur at overlapping concentrations.[2] Potentiation of GABA currents, direct activation, and inhibition of GABA-A receptors have been observed in the low micromolar range, which is also the concentration range for its modulation of GABA-B receptors.[1][2][3] Therefore, a concentration window for selective GABA-B receptor modulation is not readily achievable.
Q3: Does this compound show selectivity for specific GABA-A receptor subtypes?
A3: Current evidence suggests that this compound does not exhibit significant selectivity between different GABA-A receptor isoforms, such as synaptic (e.g., α1β2γ2L) and extrasynaptic (e.g., α4β3δ) subtypes.[1]
Q4: What are the known off-target effects of this compound besides its action on GABA-A receptors?
A4: In addition to its effects on GABA-A receptors, this compound has been shown to block G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3] This is particularly important as GIRK channels are downstream effectors of GABA-B receptor signaling.
Troubleshooting Guides
Issue: I am observing unexpected excitatory or inhibitory effects in my experiment with this compound.
Troubleshooting Steps:
-
Consider GABA-A Receptor Activation: this compound can directly activate and potentiate GABA-A receptors, leading to chloride influx and neuronal inhibition. In neurons with a depolarized chloride reversal potential, this can be excitatory.
-
Evaluate GIRK Channel Blockade: At higher concentrations, this compound's blockade of GIRK channels can interfere with GABA-B receptor-mediated hyperpolarization, potentially reducing the expected inhibitory effect.[1]
-
Implement Pharmacological Controls: To dissect the observed effects, use specific antagonists for GABA-A and GABA-B receptors as described in the experimental protocols below.
Issue: I am unable to replicate the reported potentiation of GABA-B receptor agonists with this compound.
Troubleshooting Steps:
-
Verify Agonist Concentration: Ensure you are using a sub-maximal concentration of the GABA-B agonist (e.g., GABA or baclofen). The potentiating effect of a PAM is most evident under these conditions.
-
Assess Cell Health and Receptor Expression: Confirm the viability of your cells and the expression of functional GABA-B receptors and their downstream signaling components (G-proteins, GIRK channels).
-
Control for Off-Target Effects: The inhibitory effect of this compound on GIRK channels at higher concentrations can mask its potentiating effect on GABA-B receptors.[1] Consider performing a concentration-response curve to identify the optimal concentration for potentiation in your system.
Quantitative Data Summary
The following table summarizes the reported potency of this compound at its primary target and off-target sites.
| Target | Effect | Reported EC50/IC50 | Cell System | Reference |
| GABA-B Receptors | Positive Allosteric Modulation | 4.60 µM (recombinant), 5.37 µM (native) | CHO cells, Cortical neurons | [3] |
| GABA-A Receptors (α4β3δ) | Positive Allosteric Modulation | 1.0 µM | HEK-293 cells | [3] |
| GABA-A Receptors (α1β2γ2L) | Positive Allosteric Modulation | 1.7 µM | HEK-293 cells | [3] |
| GABA-A Receptors (Muscimol potentiation) | Positive Allosteric Modulation | 2.0 µM | Cultured hippocampal neurons | [3] |
| GIRK Channels | Inhibition | 9.7 ± 0.6 μM | HEK cells expressing Kir3.1/3.2 | [1] |
Experimental Protocols
To isolate the effects of this compound on GABA-B receptors, it is essential to incorporate pharmacological controls to block its activity at GABA-A receptors.
Experimental Workflow for Isolating GABA-B Receptor Effects
Caption: Workflow for isolating GABA-B receptor-mediated effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel activity in response to receptor activation.
Objective: To measure the potentiation of GABA-B receptor-mediated currents by this compound while blocking confounding GABA-A receptor currents.
Materials:
-
Whole-cell patch-clamp setup
-
Recording electrodes
-
Internal and external recording solutions
-
This compound
-
GABA-B receptor agonist (e.g., baclofen)
-
GABA-A receptor antagonist (e.g., bicuculline or picrotoxin)
Procedure:
-
Establish a stable whole-cell recording from the neuron of interest.
-
Perfuse the external solution containing a GABA-A receptor antagonist. Common choices include:
-
Bicuculline (10-20 µM)
-
Picrotoxin (50-100 µM)
-
Allow sufficient time for the antagonist to equilibrate and fully block GABA-A receptors.
-
-
Obtain a baseline recording of membrane current or potential.
-
Apply a sub-maximal concentration of a GABA-B receptor agonist (e.g., 1 µM baclofen) to elicit a baseline GABA-B receptor-mediated response (e.g., an outward potassium current).
-
Wash out the agonist and allow the cell to return to baseline.
-
Pre-apply this compound (e.g., 1-10 µM) for a few minutes.
-
Co-apply this compound with the same sub-maximal concentration of the GABA-B receptor agonist.
-
Record the potentiated GABA-B receptor-mediated response.
-
Analyze the data by comparing the amplitude and kinetics of the GABA-B response in the presence and absence of this compound.
Calcium Imaging
This protocol is used to measure changes in intracellular calcium, a downstream signaling event of some G-protein coupled receptors.
Objective: To assess the contribution of GABA-B receptor activation to intracellular calcium changes induced by this compound, while eliminating GABA-A receptor-mediated calcium transients.
Materials:
-
Fluorescence microscope with a calcium imaging system
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator)
-
This compound
-
GABA-B receptor agonist (e.g., baclofen)
-
GABA-A receptor antagonist (e.g., bicuculline or picrotoxin)
-
GABA-B receptor antagonist (e.g., CGP55845) for control experiments
Procedure:
-
Load cells with a calcium indicator according to the manufacturer's protocol.
-
Acquire a baseline fluorescence recording.
-
Perfuse the cells with a solution containing a GABA-A receptor antagonist (e.g., 20 µM bicuculline) to block GABA-A receptor-mediated calcium responses.
-
Apply this compound and/or a GABA-B receptor agonist.
-
Record changes in intracellular calcium concentration.
-
As a control, in a separate experiment, co-apply the GABA-B receptor antagonist CGP55845 (1 µM) with the GABA-A receptor antagonist to confirm that the remaining calcium signal is indeed mediated by GABA-B receptors.
GTPγS Binding Assay
This biochemical assay measures the activation of G-proteins, an early step in GABA-B receptor signaling.
Objective: To quantify the potentiation of agonist-stimulated GTPγS binding to G-proteins by this compound in membrane preparations.
Materials:
-
Cell or brain membrane preparations expressing GABA-B receptors
-
[35S]GTPγS
-
GDP
-
GABA-B receptor agonist (e.g., GABA or baclofen)
-
This compound
-
Assay buffer
Procedure:
-
Incubate membrane preparations with a fixed, sub-maximal concentration of a GABA-B agonist in the presence and absence of varying concentrations of this compound.
-
Add [35S]GTPγS and GDP to the reaction mixture.
-
Incubate to allow for G-protein activation and binding of [35S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the effect of this compound on the potency and efficacy of the GABA-B agonist.
Note: In this cell-free assay, the direct effects on ion channels (GABA-A receptors and GIRK channels) are not measured, providing a more direct assessment of G-protein coupling.
Signaling Pathway and Control Points
The following diagram illustrates the signaling pathways of GABA-A and GABA-B receptors and the points of action for this compound and relevant antagonists.
Caption: this compound's sites of action and pharmacological control points.
References
- 1. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
assessing the purity and quality of a CGP7930 sample
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the positive allosteric modulator, CGP7930. Here you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] It binds to a site on the receptor distinct from the endogenous ligand, GABA, and potentiates the receptor's response to GABA or other GABA-B agonists.[1][2]
Q2: What are the known off-target effects of this compound?
A2: It is crucial to be aware that this compound is not entirely specific to the GABA-B receptor. It has been shown to also act as a positive allosteric modulator of GABA-A receptors and as a blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][3][4] These off-target activities can influence experimental outcomes, particularly at higher concentrations.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO and ethanol (B145695).[2][5] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO or ethanol can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided to maintain compound integrity.
Q4: What is the molecular weight and chemical formula of this compound?
A4: The molecular weight of this compound is 292.46 g/mol , and its chemical formula is C₁₉H₃₂O₂.[2]
Purity and Quality Assessment
Ensuring the purity and quality of your this compound sample is critical for obtaining reliable and reproducible experimental results. Below are recommended experimental protocols for assessing a new batch of the compound.
Data Summary: Expected Analytical Results for High-Purity this compound
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | ≥98% |
| ¹H NMR | Chemical Shifts (δ) | Consistent with the structure of this compound |
| ¹³C NMR | Chemical Shifts (δ) | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ | m/z corresponding to the calculated exact mass |
| Elemental Analysis | %C, %H | Within ±0.4% of the theoretical values |
Experimental Protocols
This method is designed to separate and quantify the purity of a this compound sample using reverse-phase chromatography.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase (50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
¹H and ¹³C NMR are used to confirm the chemical structure of the this compound sample.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1 s.
-
Acquisition Time: ~3-4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: -10 to 220 ppm.
-
This protocol confirms the molecular weight of the this compound sample using electrospray ionization (ESI).
-
Instrumentation: Mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Expected Ions: Look for the protonated molecule [M+H]⁺ (m/z ~293.25) or the sodium adduct [M+Na]⁺ (m/z ~315.23).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent results in functional assays (e.g., electrophysiology, cell-based assays).
-
Question: My experimental results are not consistent with the expected potentiation of GABA-B receptors. What could be the cause?
-
Answer:
-
Purity of this compound: Impurities in your sample can lead to unexpected pharmacological effects. It is crucial to verify the purity of your compound using the analytical methods described above.
-
Off-Target Effects: this compound is known to modulate GABA-A receptors and block GIRK channels, especially at higher concentrations (>1 µM).[1][3][4] These off-target effects can confound your results.
-
GABA-A Receptor Modulation: If your system expresses GABA-A receptors, you might observe effects that are independent of GABA-B receptor activation. Consider using a GABA-A receptor antagonist (e.g., bicuculline (B1666979) or picrotoxin) to isolate the GABA-B mediated effects.
-
GIRK Channel Blockade: Blockade of GIRK channels can lead to neuronal depolarization and increased excitability, which may counteract the inhibitory effects of GABA-B receptor activation.[6][7][8] If you suspect GIRK channel involvement, you can use specific GIRK channel blockers (e.g., tertiapin-Q) as a control to understand their contribution to the observed phenotype.
-
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your assay buffer and has not precipitated out of solution. Poor solubility can lead to lower effective concentrations and inconsistent results. It is also important to prepare fresh dilutions for each experiment to avoid degradation.
-
Assay Conditions: The observed effects of allosteric modulators can be highly dependent on the concentration of the orthosteric agonist (e.g., GABA) used in the assay.[9][10] Ensure that you are using an appropriate concentration of the agonist to observe potentiation.
-
Issue 2: Difficulty in dissolving this compound in aqueous buffers.
-
Question: I am having trouble dissolving my this compound sample in my aqueous experimental buffer. What should I do?
-
Answer:
-
Use of a Stock Solution: this compound is hydrophobic and has low solubility in water. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[2][5]
-
Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure that the final concentration of the organic solvent is low (typically <0.1% for DMSO) to avoid solvent-induced artifacts in your experiment.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the final buffer.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use.
-
Issue 3: Observed effects are different from published literature.
-
Question: The potentiation of GABA-B receptors I am observing is significantly different from what has been reported in the literature. Why might this be?
-
Answer:
-
Cell System Differences: The expression levels of GABA-B receptor subunits and associated signaling proteins can vary between different cell lines or primary cell types. This can influence the magnitude of the allosteric effect.
-
Agonist Concentration: As mentioned previously, the concentration of the orthosteric agonist used in the assay will significantly impact the observed potentiation by a PAM. Ensure your agonist concentration is comparable to that used in the literature you are referencing.
-
Off-Target Engagement: The literature may not have fully accounted for the off-target effects of this compound in their specific experimental system. Your system may have a different complement of GABA-A receptors or GIRK channels, leading to a different overall response.
-
Purity of the Compound: The purity of the this compound used in different studies can vary, leading to discrepancies in the observed results.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, highlighting its primary and off-target effects.
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity and quality assessment of a this compound sample.
Troubleshooting Logic for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | modulator of the GABAB receptor | CAS# 28-99-9 | InvivoChem [invivochem.com]
- 6. Inactivation of GIRK channels weakens the pre‐ and postsynaptic inhibitory activity in dorsal raphe neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Ablation of GIRK Channels in Dopamine Neurons Alters Behavioral Effects of Cocaine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
mitigating CGP7930 variability between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability when working with the GABA-B receptor positive allosteric modulator (PAM), CGP7930.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABA-B receptor.[1] It binds to a site on the GABA-B receptor that is different from the GABA binding site, enhancing the receptor's response to its natural ligand, GABA, or to GABA-B agonists like baclofen.[1] Specifically, it has been shown to act on the GABA-B2 subunit of the heterodimeric GABA-B receptor.[2]
Q2: I am observing unexpected effects in my experiment that are not consistent with GABA-B receptor modulation. What could be the cause?
A2: Recent studies have revealed that this compound is not entirely specific to the GABA-B receptor and can have off-target effects.[3][4] At certain concentrations, it can also act as a PAM of GABA-A receptors and a blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4][5] These off-target activities are a significant source of experimental variability and should be considered when interpreting results.
Q3: My results with a new batch of this compound are different from my previous experiments. What should I do?
A3: Batch-to-batch variability is a known issue with chemical compounds. It is crucial to obtain the certificate of analysis (CofA) for each new batch of this compound to check for purity and any other specified parameters. It is also recommended to perform a dose-response curve with each new batch to verify its potency and efficacy in your specific experimental setup.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in ethanol (B145695) and DMSO, with a maximum concentration of 100 mM. It should be stored desiccated at room temperature. For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Always refer to the supplier's instructions for specific storage recommendations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent dose-response curves between experiments. | 1. Batch-to-batch variability of this compound: Purity and potency can differ between batches. 2. Inaccurate dilutions: Errors in preparing working solutions. 3. Cell health and density: Variations in cell culture conditions. | 1. Validate each new batch: Perform a dose-response experiment to confirm the EC50 of the new batch. Always refer to the Certificate of Analysis. 2. Prepare fresh dilutions for each experiment: Use calibrated pipettes and ensure thorough mixing. 3. Standardize cell culture protocols: Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Unexpected inhibitory effects at higher concentrations. | Off-target effects: this compound can block GIRK channels at higher concentrations, which can counteract the expected potentiation of GABA-B receptor signaling.[3][4][5] | Determine the optimal concentration range: Perform a careful dose-response analysis to identify the concentration window for positive allosteric modulation without significant off-target inhibition. Consider using specific blockers for GABA-A receptors (e.g., bicuculline) and GIRK channels to isolate the GABA-B receptor-mediated effects.[5] |
| Results suggest GABA-A receptor activation. | Off-target effects: this compound can act as a positive allosteric modulator of GABA-A receptors.[3][4] | Use specific antagonists: Employ a GABA-A receptor antagonist (e.g., bicuculline (B1666979) or picrotoxin) to confirm if the observed effects are mediated by GABA-A receptors.[5] |
| Poor solubility or precipitation of this compound in aqueous media. | Low aqueous solubility: this compound is a lipophilic molecule with limited solubility in aqueous solutions. | Use an appropriate solvent: Prepare a high-concentration stock solution in DMSO or ethanol. When preparing working solutions, ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the experimental system.[6] Perform a vehicle control to account for any solvent effects. |
Quantitative Data Summary
| Parameter | Receptor/Channel | Cell Type | Value | Reference |
| EC50 (Potentiation of GABA) | Recombinant GABA-B | HEK-293 | 4.60 µM | |
| EC50 (Potentiation of GABA) | Native GABA-B | - | 5.37 µM | |
| EC50 (Potentiation of GABA) | Recombinant GABA-A (α4β3δ) | HEK-293 | 1.0 µM | |
| EC50 (Potentiation of GABA) | Recombinant GABA-A (α1β2γ2L) | HEK-293 | 1.7 µM | |
| EC50 (Potentiation of Muscimol) | Native GABA-A | Cultured Hippocampal Neurons | 2.0 µM | [5] |
| IC50 (GIRK channel block) | GIRK | HEK-293 | > 3 µM | [5] |
Experimental Protocols
Protocol 1: Validating a New Batch of this compound
This protocol outlines a general procedure to determine the potency (EC50) of a new batch of this compound using a functional assay (e.g., measuring intracellular calcium mobilization or cAMP levels in a cell line expressing GABA-B receptors).
Materials:
-
HEK293 cells stably expressing the human GABA-B receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (new and old batches)
-
GABA
-
Assay-specific reagents (e.g., calcium indicator dye, cAMP assay kit)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Preparation: Seed the HEK293-GABA-B cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the new and old batches of this compound in DMSO.
-
Perform serial dilutions of both batches to create a range of concentrations (e.g., from 10 nM to 100 µM).
-
Prepare a stock solution of GABA at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound (new and old batches) to the wells and incubate for a predetermined time.
-
Add the EC20 concentration of GABA to the wells.
-
Measure the response (e.g., fluorescence for calcium or signal for cAMP) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of GABA alone.
-
Plot the dose-response curves for both batches of this compound.
-
Calculate the EC50 values and compare them to ensure the new batch has similar potency to the old batch.
-
Protocol 2: Differentiating On-Target and Off-Target Effects
This protocol helps to distinguish between the GABA-B receptor-mediated effects of this compound and its off-target effects on GABA-A receptors and GIRK channels using electrophysiology.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp setup
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
GABA
-
Baclofen (GABA-B agonist)
-
Bicuculline (GABA-A antagonist)
-
A specific GIRK channel blocker (if available)
Procedure:
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron. Record baseline synaptic activity or responses to GABA application.
-
This compound Application:
-
Perfuse the neuron with aCSF containing a specific concentration of this compound.
-
Observe changes in synaptic activity or the response to GABA.
-
-
Antagonist Application:
-
To test for GABA-A receptor involvement, co-apply this compound with bicuculline. If the observed effect is attenuated, it suggests a contribution from GABA-A receptors.
-
-
GIRK Channel Blockade:
-
To investigate the involvement of GIRK channels, apply a specific blocker (if available) in the presence of this compound and observe any changes in the response.
-
-
Data Analysis:
-
Compare the amplitude, frequency, and kinetics of synaptic currents or the magnitude of GABA-evoked currents in the different conditions.
-
This will help to dissect the contribution of each target to the overall effect of this compound.
-
Visualizations
Caption: this compound positively modulates presynaptic and postsynaptic GABA-B receptors.
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuronal Effects of CGP7930 and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of CGP7930 and baclofen (B1667701) on neuronal firing. The information presented is based on experimental data to assist researchers in understanding the distinct and overlapping mechanisms of these two compounds that both modulate the GABA-B receptor system.
Introduction to this compound and Baclofen
Baclofen is a specific agonist for the GABA-B receptor, which is a metabotropic G-protein coupled receptor.[1] Its activation leads to the inhibition of neuronal activity, primarily by activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[2][3] This results in hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters.[1] Baclofen is clinically used as a muscle relaxant to treat spasticity.
This compound is a positive allosteric modulator (PAM) of the GABA-B receptor.[4][5] Unlike an agonist which directly activates the receptor, a PAM enhances the effect of the endogenous agonist, GABA, or an exogenous agonist like baclofen.[5] this compound has been shown to increase the potency and efficacy of GABA at the GABA-B receptor.[5] However, emerging evidence indicates that this compound also exerts effects on GABA-A receptors and can block GIRK channels at higher concentrations, highlighting a more complex pharmacological profile than initially understood.[4][6]
Comparative Effects on Neuronal Firing
The primary effect of both baclofen and this compound on neuronal firing is inhibitory. However, the magnitude and nature of this inhibition differ due to their distinct mechanisms of action.
Spontaneous Firing Rate
Baclofen directly suppresses the spontaneous firing rate of neurons in a concentration-dependent manner. In contrast, this compound alone has no significant effect on the baseline firing rate but potentiates the inhibitory effect of baclofen.[7]
| Compound | Effect on Spontaneous Firing Rate | EC50 | Neuronal Preparation | Reference |
| Baclofen | Depresses spontaneous firing rate | 0.27 µM | Dopamine (B1211576) neurons in rat ventral tegmental area slices | [5][7] |
| This compound (in the presence of Baclofen) | Potentiates baclofen-induced depression of firing rate | 0.15 µM (for Baclofen) | Dopamine neurons in rat ventral tegmental area slices | [5][7] |
Burst Firing
Baclofen has been shown to suppress burst-firing in neurons. For instance, in reticular thalamic (RTN) neurons, baclofen significantly increases the depolarizing current injection required to induce burst-firing.
| Compound | Effect on Burst Firing | Quantitative Data | Neuronal Preparation | Reference |
| Baclofen (50 µM) | Suppresses burst-firing | Increased the current to induce burst-firing from 63.3 ± 12.02 pA to 145.6 ± 18.0 pA | Neonatal RTN neurons in acute brain slices | [8] |
Direct comparative data for the effect of this compound on burst firing is limited. However, given its potentiation of baclofen's effects, it is expected to enhance the suppression of burst firing when co-applied with a GABA-B agonist.
Off-Target and Differentiating Effects
A critical point of comparison is the broader pharmacological profile of this compound. Unlike baclofen, which is highly selective for the GABA-B receptor, this compound exhibits activity at other targets.
| Feature | This compound | Baclofen |
| GABA-A Receptor Activity | Positive allosteric modulator; can potentiate GABA currents, directly activate the receptor, and also cause inhibition.[4][6] | No significant activity. |
| GIRK Channel Activity | Blocks GIRK channels at higher concentrations, which can diminish GABA-B receptor signaling.[4][6] | Activates GIRK channels as a primary downstream effector of GABA-B receptor activation.[2] |
These off-target effects of this compound are crucial considerations in experimental design and data interpretation, as they can contribute to its overall effect on neuronal excitability.
Experimental Protocols
The following is a generalized protocol for whole-cell patch-clamp recording in cultured neurons or acute brain slices to assess the effects of this compound and baclofen on neuronal firing.
Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 2 MgCl2.
-
Preparation: Prepare 10x stock solutions of individual components. On the day of the experiment, dilute to 1x and saturate with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use. The pH should be around 7.4.
-
-
Intracellular Solution (for current-clamp):
-
Composition (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA.
-
Preparation: Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Electrophysiological Recording
-
Preparation of Neurons: Use either primary neuronal cultures grown on coverslips or acute brain slices prepared from rodents.
-
Mounting: Place the coverslip or brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 1-2 ml/min.
-
Pipette Pulling: Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Establishing a Seal: Under visual guidance, approach a neuron with the micropipette while applying positive pressure. Once in proximity, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition:
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and measure firing properties (e.g., firing rate, adaptation, afterhyperpolarization).
-
Record baseline activity before drug application.
-
Bath-apply baclofen, this compound, or a combination of both at desired concentrations and record the changes in firing properties.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of baclofen and this compound and a typical experimental workflow for their comparison.
Caption: Signaling pathway of Baclofen and this compound at the GABA-B receptor.
Caption: Workflow for comparing the effects of Baclofen and this compound on neuronal firing.
References
- 1. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Dopamine and baclofen inhibit the hyperpolarization-activated cation current in rat ventral tegmental neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baclofen activates voltage-dependent and 4-aminopyridine sensitive K+ conductance in guinea-pig hippocampal pyramidal cells maintained in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of GABA-B Positive Allosteric Modulators: CGP7930 vs. rac-BHFF and Other Compounds
This guide provides a detailed comparison of CGP7930 with other notable GABA-B positive allosteric modulators (PAMs), including rac-BHFF and GS39783. The focus is on their pharmacological properties, supported by experimental data, to assist researchers and drug development professionals in selecting appropriate tools for their studies.
Introduction to GABA-B PAMs
The GABA-B receptor, a G-protein-coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability. It is a heterodimer composed of GABA-B1 and GABA-B2 subunits. While orthosteric agonists like GABA and baclofen (B1667701) bind directly to the GABA-B1 subunit to activate the receptor, positive allosteric modulators (PAMs) bind to a different site—the seven-transmembrane (7TM) domain of the GABA-B2 subunit. PAMs do not activate the receptor on their own but enhance the effect of orthosteric agonists, increasing the potency and/or efficacy of GABA. This mechanism offers a more subtle and potentially safer way to modulate GABA-B signaling compared to direct agonists.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the potency and efficacy of this compound, rac-BHFF, and GS39783 from key in vitro assays.
Table 1: Potency (EC50) of GABA-B PAMs in Functional Assays
The EC50 value represents the concentration of the PAM required to elicit 50% of its maximal effect in the presence of a fixed concentration of an agonist (e.g., GABA). Lower EC50 values indicate higher potency.
| Compound | Assay Type | Agonist (GABA) Conc. | EC50 (nM) | Species | Reference |
| This compound | GTPγS Binding | 300 nM | 4,600 | Rat | |
| Ca2+ Mobilization | 1 µM | 2,700 | Human | ||
| rac-BHFF | GTPγS Binding | 300 nM | 1,200 | Rat | |
| Ca2+ Mobilization | 1 µM | 1,500 | Human | ||
| GS39783 | GTPγS Binding | 300 nM | 230 | Rat | |
| Ca2+ Mobilization | 1 µM | 210 | Human |
Analysis : Based on the data, GS39783 is the most potent of the three compounds, exhibiting significantly lower EC50 values in both GTPγS and calcium mobilization assays. rac-BHFF is moderately potent, while this compound is the least potent.
Table 2: Efficacy (Maximal Effect) of GABA-B PAMs
Efficacy is presented as the fold-potentiation of the agonist's effect or the maximal stimulation achieved by the PAM.
| Compound | Assay Type | Efficacy Measurement | Value | Species | Reference |
| This compound | GTPγS Binding | Fold Potentiation of GABA EC50 | ~1.7 | Rat | |
| Ca2+ Mobilization | % of Max GABA Response | ~180% | Human | ||
| rac-BHFF | GTPγS Binding | Fold Potentiation of GABA EC50 | ~2.2 | Rat | |
| Ca2+ Mobilization | % of Max GABA Response | ~160% | Human | ||
| GS39783 | GTPγS Binding | Fold Potentiation of GABA EC50 | ~3.0 | Rat | |
| Ca2+ Mobilization | % of Max GABA Response | ~150% | Human |
Analysis : In GTPγS binding assays, GS39783 shows the highest efficacy in potentiating the GABA signal. However, in calcium mobilization assays, this compound produces the largest maximal response, suggesting it may have a higher absolute efficacy in certain cellular contexts. All three compounds are effective allosteric modulators, significantly enhancing the action of GABA.
Signaling and Experimental Workflow Diagrams
GABA-B Receptor PAM Signaling Pathway
Caption: GABA binds to the GABA-B1 subunit, while PAMs bind to the GABA-B2 subunit, enhancing Gi/o protein activation.
Workflow for GTPγS Binding Assay
Caption: A typical workflow for assessing G-protein activation by GABA-B PAMs using a radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, which is the first step in the intracellular signaling cascade following receptor activation.
-
Membrane Preparation : Cell membranes are prepared from CHO cells stably co-expressing human GABA-B1 and GABA-B2 subunits.
-
Incubation : Membranes are incubated in a buffer solution containing GDP, a fixed concentration of the agonist GABA (e.g., 300 nM), varying concentrations of the PAM (e.g., this compound, rac-BHFF), and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Termination : The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification : The filters trap the membranes with the bound [³⁵S]GTPγS. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis : The specific binding is determined, and data are analyzed using non-linear regression to calculate the EC50 and maximal stimulation for each PAM.
Intracellular Calcium Mobilization Assay
This assay is often performed in cells co-expressing the GABA-B receptor and a promiscuous G-protein like Gαqi5, which couples the receptor to the phospholipase C pathway, resulting in a measurable release of intracellular calcium.
-
Cell Culture : HEK293 cells are engineered to stably express the human GABA-B1 and GABA-B2 subunits along with a chimeric G-protein.
-
Cell Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : The cells are exposed to a fixed concentration of GABA and varying concentrations of the PAM.
-
Signal Detection : Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR system).
-
Data Analysis : The fluorescence signal is used to determine the concentration-response curve for each PAM, from which EC50 and maximum response values are derived.
Summary of Comparison
-
Potency : The rank order of potency among the compared PAMs is GS39783 > rac-BHFF > this compound . Researchers needing a highly potent modulator for in vitro studies may prefer GS39783.
-
Efficacy : The measure of efficacy varies by assay. While GS39783 shows the greatest ability to potentiate GABA's EC50 in GTPγS assays, this compound can produce a higher maximal signaling output in calcium mobilization assays. This suggests that the cellular context and the specific signaling pathway being measured are critical factors.
-
Binding Site : All three PAMs—this compound, rac-BHFF, and GS39783—are known to bind within the 7TM domain of the GABA-B2 subunit, confirming their classification as true allosteric modulators.
Unveiling the Potentiator: A Comparative Analysis of CGP7930's Enhancement of GABA Currents
For researchers, scientists, and professionals in drug development, understanding the nuances of GABA receptor modulation is critical. This guide provides an objective comparison of CGP7930's performance in potentiating γ-aminobutyric acid (GABA) currents, supported by experimental data and detailed protocols. We delve into its efficacy as a positive allosteric modulator (PAM) of GABAB receptors and explore its interactions with other key components of the GABAergic system.
This compound is a well-documented positive allosteric modulator of GABAB receptors, enhancing their response to the endogenous ligand GABA.[1][2] It achieves this by binding to a site on the GABAB2 subunit, distinct from the GABA binding site on the GABAB1 subunit.[1][3] This allosteric modulation increases the potency and efficacy of GABA, leading to a more robust downstream signaling cascade.[2][4] However, recent studies have revealed a more complex pharmacological profile for this compound, indicating that it also interacts with GABAA receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][6][7] This guide will dissect these interactions, providing a comprehensive overview of this compound's effects.
Comparative Efficacy of this compound
The potentiation of GABA currents by this compound has been quantified in various experimental systems. The following tables summarize key quantitative data from published studies, offering a clear comparison of its effects on GABAB and GABAA receptors.
| Parameter | GABAB Receptors | Cell Type/System | Reference |
| EC50 (GABA Potentiation) | 4.60 µM (recombinant) | HEK-293 cells | [8] |
| 5.37 µM (native) | Cultured cortical neurons | [8] | |
| Fold Increase in GABA Potency | 5-10 fold | GTPγS binding assay | [9] |
| Increase in Maximal Efficacy | 1.5 to 2-fold | GTPγS binding assay | [9] |
| Parameter | GABAA Receptors | Receptor Subtype | Cell Type/System | Reference |
| EC50 (GABA Potentiation) | 1.7 µM | α1β2γ2L | HEK-293 cells | [8] |
| 1.0 µM | α4β3δ | HEK-293 cells | [8] | |
| EC50 (Direct Activation) | 5.2 ± 0.1 µM | Native | Hippocampal neurons | [5] |
Off-Target Effects: A Broader Perspective
A critical aspect of this compound's pharmacological profile is its activity at targets other than GABAB receptors. Notably, at concentrations above 3 µM, this compound can inhibit GIRK channels, which are crucial downstream effectors of GABAB receptor signaling.[5][7] This inhibition can diminish the overall GABAB receptor-mediated response. Furthermore, this compound has been shown to be a potent modulator and direct activator of GABAA receptors, with an efficacy and potency comparable to its effects on GABAB receptors.[5][6][7] This lack of selectivity suggests that the physiological effects of this compound are likely due to a combination of actions on GABAA receptors, GABAB receptors, and potassium channels.[5][6][7]
Experimental Methodologies
To ensure the reproducibility and validation of these findings, the following experimental protocols are detailed:
Electrophysiological Recordings in HEK-293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For GABAB receptor studies, cells are transiently transfected with cDNAs for GABAB1a and GABAB2 subunits, along with Kir3.1 and Kir3.2 channels to reconstitute the signaling pathway.[5] For GABAA receptor studies, cells are transfected with the desired GABAA receptor subunit combinations (e.g., α1β2γ2L or α4β3δ).[5]
-
Whole-Cell Patch-Clamp Recordings: Currents are recorded using the whole-cell patch-clamp technique. The external solution typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.2.
-
Drug Application: GABA and this compound are applied via a rapid solution exchange system. To determine the potentiation of GABA currents, a baseline response to a submaximal concentration of GABA (e.g., EC20) is established before co-application with varying concentrations of this compound.[5]
GTPγS Binding Assay
-
Membrane Preparation: Rat brain membranes or membranes from cells expressing recombinant GABAB receptors are prepared by homogenization and centrifugation.
-
Assay Protocol: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of GABA in the presence or absence of this compound.[4] The amount of bound [35S]GTPγS is then quantified by liquid scintillation counting. An increase in [35S]GTPγS binding in the presence of this compound indicates potentiation of G-protein activation.[4]
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: GABAB Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Validating GABA Current Potentiation.
References
- 1. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of GABA-B Receptor Positive Allosteric Modulators: CGP7930 vs. GS39783
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two key positive allosteric modulators (PAMs) of the GABA-B receptor: CGP7930 and GS39783. We delve into their distinct pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key Differences in In Vivo Performance
| Feature | This compound | GS39783 |
| Primary In Vivo Effects | Potentiation of GABA-B agonist-induced sedation, anxiolytic-like effects, reduction in substance self-administration.[1][2] | Anxiolytic-like effects without sedation, reduction in rewarding properties of drugs of abuse.[3][4][5][6] |
| Receptor Specificity | Non-specific: Modulates GABA-A receptors and inhibits G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8][9][10][11] | Highly selective for the GABA-B receptor. |
| Side Effect Profile | Potential for sedative effects at higher doses.[12] | Favorable side-effect profile with a clear separation between anxiolytic and sedative doses.[3][6] |
In-Depth Performance Analysis: Quantitative Data
Anxiolytic-Like Activity
| Compound | Animal Model | Test | Effective Dose Range (mg/kg) | Key Finding |
| This compound | Mouse | Elevated Zero Maze | 3 - 100 | Modest, dose-dependent increase in time spent in open arms.[2] |
| Mouse | Stress-Induced Hyperthermia | 100 | Attenuation of stress-induced increase in body temperature.[2] | |
| GS39783 | Mouse | Elevated Zero Maze | 10 - 100 | Significant anxiolytic-like effects.[3] |
| Mouse | Light-Dark Box | 30 | Anxiolytic-like effects observed in mice with higher basal anxiety.[5] |
Sedative Effects
| Compound | Animal Model | Test | Effective Dose Range (mg/kg) | Key Finding |
| This compound | Mouse | Potentiation of Baclofen-induced Sedation | 10 - 170 | Marked, dose-dependent potentiation of the sedative/hypnotic effect of baclofen (B1667701).[1] |
| GS39783 | Mouse | Locomotor Activity | 1 - 100 | No significant effect on locomotor activity, indicating a lack of sedative effects at anxiolytic doses.[3][6] |
Effects on Substance Abuse Models
| Compound | Animal Model | Substance | Key Finding |
| This compound | Rat | Cocaine | Decreased cocaine-maintained responding.[13] |
| GS39783 | Rat | Cocaine | Attenuated cocaine-induced hyperlocomotion and rewarding effects. |
Mechanism of Action: A Shared Target, Divergent Profiles
Both this compound and GS39783 are positive allosteric modulators that bind to the transmembrane domain of the GABA-B2 subunit of the heterodimeric GABA-B receptor. This binding enhances the potency and efficacy of the endogenous ligand, GABA, as well as GABA-B agonists like baclofen.
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade.
The crucial difference lies in their specificity. While GS39783 demonstrates high selectivity for the GABA-B receptor, this compound also interacts with GABA-A receptors and GIRK channels. This off-target activity of this compound likely contributes to its more pronounced sedative effects and a narrower therapeutic window compared to GS39783.
Experimental Protocols
In Vivo Assessment of Sedative Effects (Potentiation of Baclofen)
This protocol is based on the methodology used to assess the in vivo effectiveness of this compound.
-
Animals: Male DBA/2J mice are commonly used for their sensitivity to the hypnotic effects of GABA-B agonists.
-
Drug Administration:
-
This compound (10-170 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
30 minutes post-CGP7930 administration, baclofen (40 mg/kg, i.p.) is administered.
-
-
Assessment of Sedation: The primary endpoint is the loss of the righting reflex. A mouse is considered to have lost the righting reflex if it remains on its back for more than 30 seconds when placed in that position.
-
Data Analysis: The duration of the loss of righting reflex is recorded for each animal. Statistical analysis is performed to compare the effects of this compound plus baclofen to vehicle plus baclofen.
In Vivo Assessment of Anxiolytic-Like Effects (Elevated Plus Maze)
This protocol is a standard method for evaluating anxiolytic-like activity in rodents.
-
Animals: Male C57BL/6 mice are frequently used.
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Drug Administration:
-
GS39783 (10, 30, 100 mg/kg) or vehicle is administered orally (p.o.) 60 minutes before the test.
-
-
Testing Procedure: Each mouse is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes. The session is recorded by a video camera.
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Experimental Workflow for Cocaine Self-Administration
Caption: Workflow for a cocaine self-administration study.
Conclusion
The in vivo data strongly suggest that while both this compound and GS39783 are effective positive allosteric modulators of the GABA-B receptor, they possess distinct pharmacological profiles. GS39783 emerges as a more selective tool with a superior side-effect profile, making it a preferable candidate for studies where anxiolytic effects are desired without confounding sedation. The non-specific actions of this compound on GABA-A receptors and GIRK channels necessitate careful consideration and control experiments when interpreting in vivo data. This guide provides a foundation for researchers to make informed decisions in the selection and application of these valuable pharmacological tools.
References
- 1. In vivo effectiveness of this compound, a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anxiolytic-like profile of the GABAB receptor positive modulator this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral characterization of the novel GABAB receptor-positive modulator GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of GABA(B) receptor antagonist, agonists and allosteric positive modulator on the cocaine-induced self-administration and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CGP7930's Mechanism of Action: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for validating the mechanism of action of CGP7930 as a positive allosteric modulator (PAM) of the GABA-B receptor. It offers objective comparisons with alternative receptor modulators, supported by experimental data and detailed protocols, to ensure robust and reliable findings in preclinical research.
Understanding this compound and the GABA-B Receptor Signaling Pathway
The γ-aminobutyric acid (GABA) type B receptor is a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory effects in the central nervous system.[1] Functional GABA-B receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits.[2][3] The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[2]
Upon activation by an agonist like GABA or baclofen (B1667701), the receptor couples to Gi/o proteins.[4][5] This coupling leads to the dissociation of Gα and Gβγ subunits, which in turn modulate downstream effectors:
-
Inhibition of adenylyl cyclase , reducing cyclic AMP (cAMP) levels.[4][5]
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels , leading to hyperpolarization.[5][6][7]
-
Inhibition of voltage-gated Ca2+ channels , which suppresses neurotransmitter release.[4][5]
This compound is classified as a positive allosteric modulator (PAM). This means it does not bind to the same site as GABA (the orthosteric site) but to a different, allosteric site. Its proposed mechanism is to enhance the affinity and/or efficacy of orthosteric agonists, thereby potentiating the receptor's response to GABA.[8][9] Studies suggest this compound acts on the heptahelical domain of the GABA-B2 subunit.[2][10]
Key Control Experiments for Validating this compound's Allosteric Mechanism
To rigorously validate that this compound acts as a PAM, a series of control experiments must be performed. These experiments are designed to confirm its potentiation effect while ruling out other potential mechanisms such as direct agonism, antagonism, or off-target effects.
Objective: To determine if this compound can activate the GABA-B receptor in the absence of an orthosteric agonist. A true PAM should have little to no effect on its own.[10]
Protocol: A functional assay, such as a GTPγS binding assay or a downstream second messenger assay (e.g., cAMP accumulation), is used.
-
Prepare membranes or whole cells expressing the GABA-B receptor.
-
Apply increasing concentrations of this compound alone, without any GABA or other agonist present.
-
As a positive control, apply a known GABA-B agonist (e.g., baclofen) to confirm the assay system is responsive.
-
Measure the functional response (e.g., GTPγS binding, cAMP levels).
Expected Outcome: this compound should not elicit a significant response compared to the vehicle control, even at high concentrations. In contrast, the positive control (baclofen) will show a robust, dose-dependent activation.
Objective: To confirm that this compound enhances the potency and/or efficacy of a known GABA-B agonist.
Protocol:
-
Perform a full dose-response curve for a GABA-B agonist (e.g., GABA or baclofen) in the functional assay of choice.
-
Repeat the agonist dose-response curve in the presence of a fixed, sub-maximal concentration of this compound.
-
Measure the response and plot the dose-response curves. Calculate the EC50 (potency) and Emax (efficacy) values for the agonist in both conditions.
Expected Outcome: In the presence of this compound, the agonist's dose-response curve should shift to the left, indicating an increase in potency (lower EC50). There may also be an increase in the maximal effect (Emax).[9][10]
Objective: To ensure the observed effects of this compound are specific to the GABA-B receptor. Recent studies have indicated that this compound can also modulate GABA-A receptors and GIRK channels, particularly at higher concentrations, making this control critical.[6][7]
Protocol:
-
Receptor Specificity: Use cell lines that do not express GABA-B receptors (parental cell line) and test if this compound has any effect in the chosen functional assay.
-
Counter-Screening: Test this compound against other related receptors, such as GABA-A receptors or other GPCRs, to check for activity.[9] For example, whole-cell patch-clamp can be used on cells expressing GABA-A receptors to see if this compound modulates GABA-evoked currents.[6][11]
-
Antagonist Challenge: Pre-treat the cells with a specific GABA-B receptor antagonist (e.g., CGP55845) before co-applying the agonist and this compound. The potentiating effect of this compound should be blocked by the antagonist.[12][13]
Expected Outcome: this compound should have no effect in cells lacking GABA-B receptors. The potentiating effect should be specifically blocked by a GABA-B antagonist. Any activity at other receptors (like GABA-A) should be characterized to understand the compound's full pharmacological profile.[7]
Comparative Performance Data
The table below summarizes quantitative data comparing this compound with other GABA-B receptor modulators. This allows for an objective assessment of its performance characteristics.
| Compound | Class | Assay Type | Key Finding | Reference |
| This compound | PAM | GTPγS Binding | Potentiates GABA with EC50 of 4.6-5.4 µM. Increases GABA potency by 5-10 fold.[10][14] | [10][14] |
| This compound | PAM | Electrophysiology (VTA) | 30 µM this compound shifts baclofen EC50 from 0.27 µM to 0.15 µM.[12][13] | [12][13] |
| Baclofen | Orthosteric Agonist | Electrophysiology (VTA) | Directly inhibits dopamine (B1211576) neuron firing with an EC50 of 0.27 µM. | [13] |
| GS39783 | PAM | GTPγS Binding | Increases GABA potency by 5-10 fold with a potency of ~3-5 µM.[10] | [10] |
| rac-BHFF | PAM | Alcohol Self-Admin | Reduces alcohol intake in rodent models.[15][16] | [15][16] |
| ADX71441 | PAM | Binge Drinking Model | Potently reduces ethanol (B145695) drinking in mice.[15][17] | [15][17] |
| CGP55845 | Orthosteric Antagonist | Electrophysiology (VTA) | 1 µM completely blocks the effects of baclofen and this compound potentiation.[12][13] | [12][13] |
Detailed Experimental Protocols
Protocol: GTPγS Binding Assay for G-Protein Activation
This functional assay measures the direct activation of Gi/o proteins following receptor stimulation.
-
Membrane Preparation: Homogenize rat cortical tissue or cultured cells expressing GABA-B receptors in ice-cold buffer. Centrifuge to pellet membranes and wash multiple times to remove endogenous GABA.[18] Resuspend the final pellet to a protein concentration of ~1 mg/mL.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, add membrane homogenate, [35S]GTPγS (a non-hydrolyzable GTP analog), and the test compounds (e.g., GABA as agonist, this compound, and vehicle).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for nucleotide exchange.
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates bound from unbound [35S]GTPγS.
-
Quantification: Wash the filters, dry them, and measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against compound concentration to determine EC50 and Emax values.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA(B)-receptor subtypes assemble into functional heteromeric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 15. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delving into the reducing effects of the GABAB positive allosteric modulator, KK-92A, on alcohol-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator ADX71441 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP7930 and Direct GABA Agonists: Efficacy and Mechanism of Action
In the field of neuroscience and pharmacology, modulating the activity of the γ-aminobutyric acid (GABA) system is a cornerstone for treating a variety of neurological and psychiatric disorders. GABA, the primary inhibitory neurotransmitter in the central nervous system, exerts its effects through two main classes of receptors: GABA-A (ionotropic) and GABA-B (metabotropic). While direct GABA agonists have been the traditional choice for therapeutic intervention, positive allosteric modulators (PAMs) like CGP7930 have emerged as a promising alternative. This guide provides a detailed comparison of the efficacy and mechanisms of action of this compound and direct GABA agonists, supported by experimental data.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and direct GABA agonists lies in their interaction with the GABA receptor.
Direct GABA Agonists: These compounds, such as baclofen (B1667701) for GABA-B receptors and muscimol (B1676869) for GABA-A receptors, bind to the same orthosteric site as the endogenous ligand, GABA.[1][2][3] This direct binding mimics the action of GABA, leading to a conformational change in the receptor and subsequent activation of downstream signaling pathways.[2][4] For GABA-B receptors, this involves the activation of G-proteins, which in turn inhibit adenylyl cyclase and modulate ion channel activity.[2][3]
This compound - A Positive Allosteric Modulator: In contrast, this compound is a positive allosteric modulator, primarily of the GABA-B receptor.[5][6][7] It binds to an allosteric site, which is distinct from the GABA binding site.[5][6] Specifically, this compound is thought to act on the heptahelical domain of the GABA-B2 subunit.[8][9] By itself, this compound has little to no agonist activity at the receptor complex.[5][8] Instead, it enhances the effects of GABA or a direct agonist by increasing their potency and efficacy.[5][8] This means that in the presence of this compound, a lower concentration of the agonist is required to produce the same level of response, and the maximum response can also be increased.[5][8] Interestingly, this compound has also been shown to exhibit some weak agonist activity on the GABA-B2 subunit when expressed alone.[9] Furthermore, it is important to note that this compound is not entirely specific to GABA-B receptors; it also acts as a positive allosteric modulator of GABA-A receptors and can block G protein-coupled inwardly rectifying K+ (GIRK) channels at higher concentrations.[7][10][11]
Signaling Pathways
The differential binding mechanisms of direct agonists and this compound translate to distinct signaling cascades.
Quantitative Comparison of Efficacy
The efficacy of this compound is typically quantified by its ability to potentiate the effects of a GABA receptor agonist. The following tables summarize key quantitative data from various studies.
Table 1: Potentiation of GABA-B Receptor Agonists by this compound
| Agonist | Assay | Preparation | This compound Concentration | Effect | Reference |
| GABA | GTPγS binding | Membranes from CHO cells expressing GABA-B(1b/2) | 100 µM | Increases GABA potency by 5-10 fold and maximal effect by 1.5-2 fold.[8] | --INVALID-LINK-- |
| L-baclofen | Inhibition of oscillatory activity | Cultured cortical neurons | Not specified | Enhances inhibitory effect.[5] | --INVALID-LINK-- |
| Baclofen | Sedative/hypnotic effect | DBA mice (in vivo) | 10-170 mg/kg, i.p. | Marked potentiation of sedative/hypnotic effect.[12] | --INVALID-LINK-- |
| GHB | Sedative/hypnotic effect | DBA mice (in vivo) | 10-170 mg/kg, i.p. | Marked potentiation of sedative/hypnotic effect.[12] | --INVALID-LINK-- |
Table 2: EC50 Values for this compound
| Receptor | Agonist | Cell Type/Preparation | EC50 | Reference |
| GABA-B (recombinant) | GABA | - | 4.60 µM | --INVALID-LINK-- |
| GABA-B (native) | GABA | - | 5.37 µM | --INVALID-LINK-- |
| GABA-A (α4β3δ) | GABA | HEK-293 cells | 1.0 µM | --INVALID-LINK-- |
| GABA-A (α1β2γ2L) | GABA | HEK-293 cells | 1.7 µM | --INVALID-LINK-- |
| GABA-A | Muscimol | Cultured hippocampal neurons | 2.0 µM | --INVALID-LINK-- |
Experimental Protocols
The following are descriptions of common experimental procedures used to evaluate the efficacy of compounds like this compound.
1. GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors, such as the GABA-B receptor.
-
Objective: To determine the effect of this compound on GABA-stimulated G-protein activation.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the GABA-B(1b/2) receptor subunits or from rat brain tissue.[5]
-
Incubation: The membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of GABA with or without a fixed concentration of this compound.[5]
-
Separation and Scintillation Counting: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound. The amount of bound radioactivity, which is proportional to G-protein activation, is then measured using a scintillation counter.
-
-
Data Analysis: Dose-response curves for GABA are generated in the presence and absence of this compound to determine changes in potency (EC50) and maximal efficacy (Emax).[5]
2. Electrophysiological Recordings in Xenopus Oocytes
This method assesses the functional consequences of GABA-B receptor activation on ion channel activity.
-
Objective: To measure the potentiation of GABA-B receptor-mediated activation of inwardly rectifying potassium channels (GIRK) by this compound.[5]
-
Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are injected with cRNAs encoding the GABA-B receptor subunits and the GIRK channel subunits.
-
Two-Electrode Voltage Clamp: After a few days of expression, the oocytes are voltage-clamped.
-
Drug Application: The oocytes are perfused with a solution containing GABA at a specific concentration (e.g., its EC50) in the presence and absence of this compound.
-
Current Measurement: The resulting changes in membrane current, indicative of K+ channel opening, are recorded.
-
-
Data Analysis: The potentiation of the GABA-induced current by this compound is quantified.
Conclusion: Therapeutic Implications and Research Considerations
The comparison between this compound and direct GABA agonists reveals a trade-off between broad, potent activation and more nuanced modulation.
-
Direct Agonists: Provide strong, widespread activation of GABA receptors. However, this can lead to off-target effects, rapid desensitization, and tolerance with chronic use.[6]
-
This compound (PAM): Offers a "fine-tuning" mechanism that enhances endogenous GABAergic tone.[6] This approach may offer a better side-effect profile and reduced potential for tolerance.[6][8] The in vivo efficacy of this compound in potentiating the effects of baclofen and GHB supports its potential as a therapeutic agent or a valuable research tool.[12]
However, researchers must be aware of the multifaceted pharmacological profile of this compound.[10] Its effects on GABA-A receptors and GIRK channels mean that it is not a perfectly selective GABA-B receptor PAM.[10][11] Therefore, careful consideration of the concentrations used and the specific biological question being addressed is crucial for interpreting experimental results accurately.
References
- 1. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 2. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are GABAA receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CGP-7930 - Wikipedia [en.wikipedia.org]
- 8. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo effectiveness of this compound, a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CGP7930: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. This guide provides a comprehensive overview of the proper disposal procedures for CGP7930, a positive allosteric modulator of GABA receptors. The following information is based on general best practices for laboratory chemical waste management and is intended to provide essential safety and logistical guidance.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of a compound is the first step toward safe handling and disposal. Key data for this compound is summarized below.
| Property | Value |
| Chemical Name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-β,β-dimethyl-benzenepropanol |
| Molecular Formula | C₁₉H₃₂O₂ |
| Molecular Weight | 292.46 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in ethanol (B145695) and DMSO to 100 mM[1] |
| CAS Number | 57717-80-3 |
Step-by-Step Disposal Protocol for this compound
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, in solution, or as waste), ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated materials such as pipette tips, tubes, and gloves should be collected in a designated, puncture-resistant container lined with a chemically resistant bag. This container must be clearly labeled as "Hazardous Chemical Waste" and specify "this compound contaminated materials."
-
-
Liquid Waste:
-
Solutions of this compound, typically in solvents like DMSO or ethanol, must be collected in a dedicated, leak-proof, and shatter-resistant waste container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, ethanol), and an approximate concentration.
-
Do not mix this compound solutions with other incompatible chemical waste streams. As a substituted phenol, it should not be mixed with strong oxidizing agents, acids, or bases unless a specific neutralization protocol is being followed.
-
Storage of Chemical Waste
-
Store all waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent the release of vapors.
-
Store containers in secondary containment to mitigate spills.
Disposal Procedure
-
Consult Institutional and Local Regulations: The disposal of chemical waste is governed by strict federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.
-
Contact your EHS Office: Once your waste container is ready for disposal (typically when it is 80-90% full), contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company. This ensures that the compound is managed in an environmentally responsible manner, likely through high-temperature incineration.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This can lead to the contamination of waterways and is a violation of environmental regulations.
Experimental Protocols
Currently, there are no published, standardized experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. Research into the degradation of phenol-based pharmaceuticals is ongoing and includes methods like advanced oxidation processes and biological treatments.[2][3][4][5] However, these are not yet established as routine laboratory disposal procedures. Therefore, reliance on professional hazardous waste disposal services is the recommended and safest course of action.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound from generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Comprehensive Safety and Operational Guide for Handling CGP7930
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for the positive allosteric modulator, CGP7930.
I. Compound Identification and Properties
This compound is a positive allosteric modulator of GABA-A and GABA-B receptors and also acts as a blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] Its properties are summarized in the table below.
| Property | Value |
| Chemical Name | 3,5-bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethyl-benzenepropanol |
| CAS Number | 57717-80-3 |
| Molecular Formula | C₁₉H₃₂O₂ |
| Molecular Weight | 292.5 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (100 mM) and Ethanol (100 mM) |
| Storage | Store at room temperature, desiccated. |
II. Health and Safety Information
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] However, it is assigned a health hazard rating of 2 by both NFPA and HMIS, indicating a moderate hazard. Therefore, appropriate safety precautions should always be observed.
| Hazard Rating | NFPA | HMIS |
| Health | 2 | 2 |
| Fire | 0 | 0 |
| Reactivity | 0 | 0 |
Emergency First Aid Procedures:
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical attention.
III. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure:
-
Hand Protection: Wear impermeable and resistant gloves. The specific material and thickness should be chosen based on the duration and nature of the handling.
-
Eye Protection: Use chemical safety goggles.
-
Skin and Body Protection: Wear a laboratory coat.
IV. Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
As recommended, store at room temperature under desiccated conditions.
V. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
VI. Experimental Workflow: Preparation of a Stock Solution
The following diagram outlines the workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
VII. Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of both GABA-A and GABA-B receptors. It also blocks G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This multifaceted activity enhances inhibitory neurotransmission.
Caption: Mechanism of action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
